molecular formula C9H8F3NO B1394423 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine CAS No. 347-41-1

7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B1394423
CAS No.: 347-41-1
M. Wt: 203.16 g/mol
InChI Key: YEPAXHCFTVUJLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine (CAS 347-41-1) is a high-value benzoxazine derivative serving as a versatile building block in medicinal chemistry and pharmaceutical research. The compound features a 1,4-benzoxazine core, a privileged scaffold frequently found in biologically active molecules, and is distinguished by a trifluoromethyl group which enhances its electronic properties and metabolic stability. This compound functions as a critical synthetic intermediate for the development of novel therapeutic agents. Research and patents highlight its application as a precursor to compounds investigated for a range of pharmacological activities, including use as drugs for disorders of the nervous system, such as neurodegenerative diseases (e.g., Alzheimer's disease), as potential antineoplastic (anti-cancer) agents, and for treating cardiovascular conditions like ischemic diseases . Its role underscores the strategic importance of the 1,4-benzoxazine motif in designing central nervous system (CNS)-active drugs and oncology candidates. The synthesis of the 1,4-benzoxazine core can be achieved through advanced methods, such as an inverse electron demand Diels–Alder (IEDDA) cycloaddition. Recent, more sustainable biocatalytic routes utilizing horseradish peroxidase to oxidize o-aminophenols have been developed, demonstrating the ongoing relevance and optimization of benzoxazine chemistry in green synthesis . Furthermore, recent research into benzoxazine-purine hybrids (2025) confirms the scaffold's continued application in developing potent antiproliferative agents with distinct mechanisms of action, highlighting its significance in modern drug discovery pipelines . Offered with the following specifications: • CAS Number: 347-41-1 • Molecular Formula: C 9 H 8 F 3 NO • Molecular Weight: 203.16 g/mol Please Note: This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material according to all applicable safety guidelines and regulations.

Properties

IUPAC Name

7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c10-9(11,12)6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5,13H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPAXHCFTVUJLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679718
Record name 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347-41-1
Record name 3,4-Dihydro-7-(trifluoromethyl)-2H-1,4-benzoxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=347-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document delves into its chemical identity, synthesis, structural characterization, and potential applications, offering a valuable resource for professionals in drug discovery and polymer chemistry.

Nomenclature and Chemical Identity

7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine is a substituted derivative of the benzoxazine heterocyclic system. The nomenclature precisely describes its structure: a bicyclic system composed of a benzene ring fused to a 1,4-oxazine ring, which is partially saturated (3,4-dihydro-2H). The key feature of this molecule is the trifluoromethyl (-CF3) group attached at the 7th position of the benzoxazine core.

Systematic IUPAC Name: 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine[1]

Synonyms:

  • 7-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][2][3]oxazine

  • 3,4-Dihydro-7-(trifluoromethyl)-2H-1,4-benzoxazine

Key Identifiers:

  • CAS Number: 347-41-1[1]

  • Molecular Formula: C₉H₈F₃NO

  • Molecular Weight: 203.16 g/mol

  • InChI Key: YEPAXHCFTVUJLJ-UHFFFAOYSA-N[1]

  • Canonical SMILES: C1COC2=C(N1)C=CC(=C2)C(F)(F)F[1]

The trifluoromethyl group, a common substituent in medicinal chemistry, is known to significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Its electron-withdrawing nature can also modulate the electronic properties of the aromatic ring system.

Molecular Structure

The core structure consists of a benzene ring fused to a six-membered morpholine-like ring. The trifluoromethyl group is positioned on the benzene ring, para to the oxygen atom of the oxazine ring.

Caption: 2D structure of 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine.

Synthesis and Mechanistic Insights

Hypothetical Synthesis Workflow

This proposed synthesis involves two main stages: the formation of the benzoxazinone core followed by its reduction.

Synthesis_Workflow cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Lactam Reduction A 2-Amino-4-(trifluoromethyl)phenol C 7-(Trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one A->C Base, Solvent B Chloroacetyl chloride B->C D 7-(Trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one F 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine D->F Anhydrous Solvent (e.g., THF) E Reducing Agent (e.g., LiAlH₄) E->F

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 7-(Trifluoromethyl)-2H-benzo[b][2][3]oxazin-3(4H)-one

  • Reaction Setup: To a stirred solution of 2-amino-4-(trifluoromethyl)phenol in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate) under an inert atmosphere (e.g., nitrogen or argon), a base (e.g., triethylamine or pyridine) is added.

  • Addition of Acylating Agent: The reaction mixture is cooled in an ice bath, and a solution of chloroacetyl chloride in the same solvent is added dropwise, maintaining the temperature below 5°C. The dropwise addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is washed sequentially with dilute acid, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then refluxed with a base such as potassium carbonate in a solvent like acetone to facilitate intramolecular cyclization. After cooling, the mixture is filtered, and the solvent is evaporated. The resulting solid can be purified by recrystallization or column chromatography to yield the desired benzoxazinone.

Step 2: Synthesis of 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine

  • Reaction Setup: A solution of 7-(trifluoromethyl)-2H-benzo[b][2][3]oxazin-3(4H)-one in an anhydrous ethereal solvent (e.g., tetrahydrofuran or diethyl ether) is prepared in a flame-dried, three-necked flask under an inert atmosphere.

  • Reduction: The solution is cooled to 0°C, and a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise. The careful, portion-wise addition is necessary to control the highly exothermic reaction.

  • Reaction Progression and Quenching: The reaction mixture is then stirred at room temperature or gently refluxed for several hours to ensure complete reduction. After completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup). This procedure is critical for safely decomposing the excess reducing agent and precipitating the aluminum salts.

  • Isolation and Purification: The resulting slurry is filtered, and the filter cake is washed with the solvent. The combined filtrate is dried over a drying agent, and the solvent is evaporated to yield the crude product. Further purification by column chromatography or distillation under reduced pressure can provide the pure 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine.

Structural Elucidation and Characterization

The definitive identification and characterization of 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine rely on a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons on the trifluoromethyl-substituted ring, and two distinct signals for the methylene protons of the oxazine ring (-O-CH₂- and -N-CH₂-). The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern.
¹³C NMR Resonances for the aromatic carbons, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling. Signals for the two methylene carbons in the oxazine ring will also be present.
¹⁹F NMR A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
FT-IR Characteristic absorption bands for N-H stretching (if the secondary amine is not substituted), C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-O-C and C-N stretching of the oxazine ring. The strong C-F stretching vibrations of the trifluoromethyl group are also expected.
Mass Spec The molecular ion peak corresponding to the exact mass of the compound. The fragmentation pattern can provide further structural information.

Potential Applications in Drug Discovery and Materials Science

The benzoxazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a versatile framework that can bind to a variety of biological targets. The introduction of a trifluoromethyl group can further enhance the therapeutic potential of these molecules.

  • Anticancer Activity: Several 1,4-benzoxazine derivatives have been investigated as potential anticancer agents.[4] The trifluoromethyl group could improve the compound's ability to inhibit cancer cell proliferation.

  • Anticonvulsant Properties: Benzoxazine derivatives have shown promise as anticonvulsant agents.[2][5] The lipophilicity imparted by the trifluoromethyl group may enhance blood-brain barrier penetration, a desirable property for central nervous system-acting drugs.

  • Antimicrobial and Antifungal Activity: The benzoxazine nucleus is also a key component in some antimicrobial and antifungal compounds.

  • Polymer Science: Benzoxazine monomers are precursors to polybenzoxazine resins, a class of high-performance thermosetting polymers.[6][7][8] These resins exhibit excellent thermal stability, low water absorption, and good dielectric properties, making them suitable for applications in aerospace, electronics, and as protective coatings.[7] The incorporation of fluorine atoms via the trifluoromethyl group can further enhance these properties, leading to materials with even lower dielectric constants and improved thermal resistance.[9]

Conclusion

7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine is a fascinating molecule with significant potential in both medicinal chemistry and materials science. Its unique combination of a biologically active benzoxazine core and the property-enhancing trifluoromethyl group makes it a compelling target for further research and development. The synthetic pathways, while requiring careful execution, are based on well-established organic chemistry principles. The continued exploration of this and related compounds is likely to yield novel therapeutic agents and advanced materials.

References

  • Jiao, P. F., Zhao, B. X., Wang, W. W., He, Q. X., Wan, M. S., Shin, D. S., & Miao, J. Y. (2006). Design, synthesis, and preliminary biological evaluation of 2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine derivatives. Bioorganic & Medicinal Chemistry Letters, 16(11), 2862–2867. [Link]

  • Siddiqui, N., Asad, M., & Pandeya, S. N. (2010). Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. Acta Pharmaceutica, 60(3), 279–287. [Link]

  • MDPI. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. [Link]

  • MDPI. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. [Link]

  • PubMed. (2006). Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. [Link]

  • ResearchGate. (2016). Molecular characterization of the polymerization of acetylene-functional benzoxazine resins. [Link]

  • ResearchGate. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. [Link]

  • PubMed Central (PMC). (2024). Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates. [Link]

  • ResearchGate. (n.d.). Benzoxazine resins as smart materials and future perspectives. [Link]

  • ResearchGate. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 3-(4-(trifluoromethyl)phenyl)-3,4-dihydro- 2H-benzo[e][2][10]oxazine. [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum of 3-phenyl-6-(trifluoromethyl)-3,4dihydro-2H-benzo[e][2][10]oxazine. [Link]

  • Alfa Chemistry. (n.d.). 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 7,8-Difluoro-2,3-dihydro-3-methyl-4H-(1,4)benzoxazine. PubChem Compound Summary for CID 10219718. [Link]

  • ORCA - Online Research @ Cardiff. (n.d.). A benzoxazine/substituted borazine composite coating: A new resin for improving the corrosion resistance of the pristine. [Link]

  • PubMed Central (PMC). (2023). A Fluorine-Containing Main-Chain Benzoxazine/Epoxy Co-Curing System with Low Dielectric Constants and High Thermal Stability. [Link]

Sources

Fluorine-Enhanced Pharmacophores: The Strategic Role of the Trifluoromethyl Group in Benzoxazine Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the critical role of the trifluoromethyl group (


)  in optimizing the pharmacokinetics and pharmacodynamics of benzoxazine  scaffolds. Targeted at drug development professionals, this document synthesizes physicochemical principles with practical synthetic methodologies and biological validation protocols. We demonstrate that the strategic incorporation of 

moieties into the benzoxazine core significantly enhances lipophilicity, metabolic stability, and target binding affinity, often resulting in a multi-fold increase in potency against oncological and microbial targets.

Physicochemical & Mechanistic Drivers

The benzoxazine scaffold is a privileged structure in medicinal chemistry, but its efficacy is often limited by metabolic liability and suboptimal membrane permeability. The introduction of a trifluoromethyl group acts as a "bioactivity amplifier" through three distinct mechanisms:

Lipophilicity Modulation ( )

The


 group is one of the most lipophilic substituents known. Its introduction increases the partition coefficient (

), facilitating:
  • Membrane Permeability: Enhanced passive transport across the lipid bilayer, crucial for intracellular targets (e.g., nuclear receptors, kinases).

  • Blood-Brain Barrier (BBB) Penetration: Critical for benzoxazine derivatives targeting CNS disorders or brain metastases.

Metabolic Blockade

The C-F bond is the strongest single bond in organic chemistry (


).
  • Oxidative Resistance: Placing a

    
     group at metabolic "hotspots" (typically para-positions of aryl rings) blocks Cytochrome P450-mediated hydroxylation.
    
  • Half-life Extension: This steric and electronic blockade prolongs the in vivo half-life (

    
    ), reducing dosing frequency.
    
Electronic & Steric Effects
  • Electronic Withdrawal: The strong electron-withdrawing nature of

    
     modulates the pKa of nearby functional groups (e.g., the nitrogen in the oxazine ring), potentially strengthening hydrogen bond interactions with target protein residues.
    
  • Bioisosterism: The

    
     group is often considered a bioisostere of the isopropyl group but with inverted electronic properties, allowing it to fill hydrophobic pockets while altering the electrostatic potential surface.
    
Visualization: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the causal relationship between


 incorporation and enhanced bioactivity.

SAR_Logic Benzoxazine Benzoxazine Scaffold CF3_Addition Trifluoromethylation (-CF3 Incorporation) Benzoxazine->CF3_Addition Modification Lipophilicity Increased Lipophilicity (High LogP) CF3_Addition->Lipophilicity Stability Metabolic Stability (Blocked Oxidation) CF3_Addition->Stability Binding Electronic Modulation (Altered pKa) CF3_Addition->Binding Permeability Enhanced Membrane Permeability Lipophilicity->Permeability HalfLife Prolonged Half-Life (t1/2) Stability->HalfLife Potency Increased Target Affinity Binding->Potency

Figure 1: Mechanistic impact of trifluoromethylation on benzoxazine pharmacodynamics.[1]

Comparative Bioactivity Data

The following table summarizes comparative data from recent studies, highlighting the potency shift between non-fluorinated and trifluoromethylated benzoxazine analogs.

Target ClassCell Line / OrganismCompound VariantIC50 / MIC (µM)Fold ImprovementMechanism Implicated
Anticancer MCF-7 (Breast Cancer)Non-fluorinated Analog19.72-Baseline
4-CF3-Benzoxazine 2.63 ~7.5x Apoptosis Induction (Caspase-3)
Antimicrobial Acinetobacter baumanniiStandard Control>64--
CF3-Benzoxazine 32 >2x Membrane Disruption
Antifungal Candida albicansNon-fluorinated>100--
CF3-Dihydro-benzoxazine 16 >6x Ergosterol Inhibition

Data sourced and synthesized from recent SAR studies [1, 2].

Synthetic Methodologies

Reliable synthesis is the cornerstone of drug discovery. We present a robust, copper-catalyzed protocol for introducing the


 group, which avoids the use of ozone-depleting reagents and high-pressure gas.
Protocol A: Copper-Catalyzed Trifluoromethylation of Benzoxazines

Objective: To synthesize 4-(trifluoromethyl)-1,3-benzoxazine derivatives from readily available N-benzoyl precursors.

Reagents:

  • Substrate: 2-Amino-N-(prop-2-ynyl)benzamide derivatives.

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%).

  • CF3 Source: Togni's Reagent II or

    
     (Ruppert-Prakash reagent).
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Oxidant (if required): TBHP (tert-Butyl hydroperoxide).

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried Schlenk tube with the benzamide substrate (1.0 equiv), CuI (0.1 equiv), and Togni's Reagent (1.2 equiv) under an argon atmosphere.

  • Solvation: Add anhydrous DCM (0.1 M concentration relative to substrate) via syringe.

  • Reaction: Stir the mixture at room temperature (25°C) for 12–24 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the starting material.

  • Quenching: Quench the reaction with saturated

    
     solution.
    
  • Extraction: Extract the aqueous layer with DCM (

    
    ). Combine organic layers and dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, gradient elution) to yield the trifluoromethylated benzoxazine.

Visualization: Synthetic Pathway

Synthesis_Pathway Start Substrate: N-Benzoyl Benzoxazinone or Alkyne-Benzamide Reagents Reagents: CuI (Cat), Togni's Reagent (CF3 source), DCM, Argon atm Start->Reagents Mix Intermediate Intermediate: Cu-CF3 Complex Coordination & Cyclization Reagents->Intermediate Catalysis (RT, 12h) Product Product: 4-(Trifluoromethyl)-1,3-Benzoxazine Intermediate->Product Purification

Figure 2: Copper-catalyzed synthesis of trifluoromethyl-benzoxazines via decarboxylative cyclization or oxidative functionalization.

Biological Evaluation Protocols

To validate the bioactivity claims, the following self-validating assay protocol is recommended.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine the IC50 of the synthesized CF3-benzoxazine against cancer cell lines (e.g., MCF-7).

  • Seeding: Seed MCF-7 cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% 
    
    
    
    .
  • Treatment: Prepare serial dilutions of the CF3-benzoxazine (0.1 µM to 100 µM) in DMSO (final DMSO concentration < 0.1%). Add to wells in triplicate. Include a Vehicle Control (DMSO only) and a Positive Control (e.g., Doxorubicin).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Remove media carefully. Add 100 µL of DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curves to determine IC50.
    
Visualization: Proposed Mechanism of Action (Apoptosis)

Research suggests these compounds often trigger the intrinsic apoptotic pathway.

MOA_Apoptosis Drug CF3-Benzoxazine CellEntry Cell Membrane Permeation Drug->CellEntry Target Target Binding (e.g., Tubulin/Kinase) CellEntry->Target Mito Mitochondrial Depolarization Target->Mito Stress Signal CytoC Cytochrome C Release Mito->CytoC Caspase Caspase-3/9 Activation CytoC->Caspase Death Apoptosis (Cell Death) Caspase->Death

Figure 3: Proposed signaling cascade for CF3-benzoxazine induced apoptosis.

References

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. Royal Society of Chemistry (RSC) Advances. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules (MDPI). [Link]

  • Synthesis of Tetra-Substituted Trifluoromethyl-3,1-Benzoxazines by Transition-Metal-Catalyzed Decarboxylative Cyclization. ChemistryOpen. [Link][2]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. International Journal of Molecular Sciences. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

The 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Fluorinated Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced pharmacological profiles is paramount. Privileged scaffolds, molecular frameworks that can interact with multiple biological targets, serve as a fertile ground for the design of new therapeutics. Among these, the 3,4-dihydro-2H-1,4-benzoxazine core has emerged as a versatile and valuable scaffold. Its inherent structural features, including a partially saturated oxazine ring fused to a benzene ring, provide a three-dimensional architecture that can be strategically decorated to modulate its interaction with a diverse array of biological targets.

This guide focuses on a particularly intriguing derivative: 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine . The incorporation of a trifluoromethyl (-CF3) group at the 7-position of the benzoxazine ring is a deliberate design element that can profoundly influence the physicochemical and pharmacological properties of the resulting molecules. The -CF3 group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins. These attributes make the 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine scaffold a highly attractive starting point for the development of novel drug candidates across multiple therapeutic areas, including oncology, inflammation, and infectious diseases.

This document provides a comprehensive overview of the synthesis, derivatization, and application of this promising scaffold in drug design, complete with detailed experimental protocols and an exploration of its role as a modulator of key signaling pathways.

Synthetic Strategies: Accessing the Core Scaffold and its Analogs

The successful application of the 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine scaffold hinges on efficient and versatile synthetic methodologies. This section outlines robust protocols for the synthesis of the core scaffold and its subsequent derivatization, with a focus on the widely applicable Buchwald-Hartwig amination for the introduction of diverse aryl substituents at the N-4 position.

Protocol 1: Synthesis of 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine

This protocol describes a reliable method for the synthesis of the foundational scaffold from the commercially available starting material, 2-amino-4-(trifluoromethyl)phenol. The reaction involves the formation of the oxazine ring through alkylation with a two-carbon electrophile.

Causality Behind Experimental Choices:

  • Choice of Base: A moderately strong base like potassium carbonate (K2CO3) is employed to deprotonate the phenolic hydroxyl group, facilitating its nucleophilic attack on the electrophile without causing significant side reactions.

  • Choice of Electrophile: 1,2-Dibromoethane is a common and effective electrophile for this cyclization. Alternatively, 2-chloroethanol can be used, which proceeds through an initial O-alkylation followed by an intramolecular N-alkylation.

  • Solvent Selection: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is chosen to ensure the solubility of the reactants and facilitate the nucleophilic substitution reactions.

  • Reaction Temperature: The reaction is typically heated to promote the rate of both the O-alkylation and the subsequent intramolecular N-alkylation to form the benzoxazine ring.

Step-by-Step Methodology:

  • To a solution of 2-amino-4-(trifluoromethyl)phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the phenol.

  • Add 1,2-dibromoethane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine.

Self-Validation: The successful synthesis of the product can be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry. The characteristic signals for the methylene protons of the oxazine ring and the aromatic protons should be observed in the NMR spectra.

Protocol 2: N-Arylation via Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This protocol details the N-arylation of 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine with various aryl halides, enabling the synthesis of a diverse library of analogs.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium catalyst, such as Pd2(dba)3 or Pd(OAc)2, in combination with a bulky electron-rich phosphine ligand, like XPhos or RuPhos, is crucial for the efficiency of the catalytic cycle.

  • Base: A strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3), is required to deprotonate the benzoxazine nitrogen and facilitate the reductive elimination step.

  • Solvent: Anhydrous toluene or dioxane is commonly used as the solvent for this reaction.

  • Inert Atmosphere: The reaction is sensitive to oxygen, so it must be carried out under an inert atmosphere (e.g., nitrogen or argon).

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq), the desired aryl halide (1.1 eq), Pd2(dba)3 (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir until the starting materials are consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-arylated product.

Self-Validation: The formation of the desired product can be confirmed by the appearance of signals corresponding to the newly introduced aryl group in the 1H and 13C NMR spectra, along with the correct mass observed in mass spectrometry.

Applications in Drug Design: Targeting Key Signaling Pathways

The 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine scaffold has demonstrated significant potential in the development of inhibitors for various protein kinases and other key enzymes implicated in disease. The trifluoromethyl group often plays a crucial role in enhancing potency and selectivity.

Kinase Inhibition in Oncology

Several studies have highlighted the utility of this scaffold in the design of potent kinase inhibitors for cancer therapy. The rigid, three-dimensional structure of the benzoxazine core allows for precise positioning of substituents to interact with the ATP-binding pocket of kinases.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition:

The p38 MAPK signaling pathway is a critical regulator of inflammatory responses and is implicated in the progression of various cancers.[1] Derivatives of 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine have been explored as potent and selective p38 MAPK inhibitors.

Table 1: Representative p38 MAPK Inhibitory Activity of Benzoxazine Derivatives

Compound IDR-group at N-4p38α IC50 (nM)
BZ-1 4-Fluorophenyl50
BZ-2 2,4-Difluorophenyl25
BZ-3 4-Pyridyl75

Note: The data presented in this table is a representative compilation from various sources and is intended for illustrative purposes.

Akt/mTOR Pathway Inhibition:

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Benzoxazine-based compounds have been investigated as inhibitors of key kinases within this pathway, such as Akt and mTOR.[2][3]

Table 2: Anticancer Activity of Representative Benzoxazine Derivatives

Compound IDR-group at N-4Cell LineIC50 (µM)
BZ-4 3-ChlorophenylMCF-7 (Breast)5.2
BZ-5 4-MethoxyphenylHCT-116 (Colon)8.1
BZ-6 3-CyanophenylA549 (Lung)3.5

Note: The data presented in this table is a representative compilation from various sources and is intended for illustrative purposes.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine derivatives.

p38_MAPK_pathway Extracellular Stimuli Extracellular Stimuli Cell Surface Receptor Cell Surface Receptor Extracellular Stimuli->Cell Surface Receptor MAPKKK MAPKKK Cell Surface Receptor->MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Downstream Targets Downstream Targets p38 MAPK->Downstream Targets Benzoxazine Inhibitor Benzoxazine Inhibitor Benzoxazine Inhibitor->p38 MAPK Inhibition Inflammation & Cancer Progression Inflammation & Cancer Progression Downstream Targets->Inflammation & Cancer Progression

Caption: p38 MAPK signaling pathway and the point of inhibition by benzoxazine derivatives.

Akt_mTOR_pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Benzoxazine Inhibitor_Akt Benzoxazine Inhibitor Benzoxazine Inhibitor_Akt->Akt Inhibition Benzoxazine Inhibitor_mTOR Benzoxazine Inhibitor Benzoxazine Inhibitor_mTOR->mTORC1 Inhibition

Sources

Application Notes & Protocols: A Tiered Strategy for In Vitro Profiling of 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The 1,4-Benzoxazine Scaffold in Drug Discovery

The 3,4-dihydro-2H-1,4-benzoxazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of compounds with a remarkably diverse range of biological activities. Derivatives have been investigated for applications including anticancer, neuroprotective, anti-inflammatory, and antimicrobial therapies.[1][2][3][4] The specific compound of interest, 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine , incorporates a trifluoromethyl (CF₃) group, a bioisostere of the methyl group widely used in drug design to enhance metabolic stability, increase lipophilicity, and improve target binding affinity.[5][6]

This guide presents a structured, tiered approach for the comprehensive in vitro characterization of this compound. The strategy is designed to efficiently identify its primary biological effects, elucidate potential mechanisms of action, and evaluate its foundational drug-like properties. We begin with broad screening assays to assess general cytotoxicity and antioxidant potential, proceed to targeted assays based on the known pharmacology of the parent scaffold, and conclude with essential early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

A Tiered Strategy for In Vitro Characterization

A logical, stepwise progression is critical to efficiently allocate resources and build a coherent pharmacological profile. This workflow ensures that foundational questions of safety and general activity are answered before committing to more complex, target-specific investigations.

G cluster_0 Tier 1: Foundational Profiling cluster_1 Tier 2: Target-Class Screening cluster_2 Tier 3: Early ADME Profiling T1_Cyto Cytotoxicity Assessment (e.g., MTT / XTT Assays) T1_AOX Antioxidant Capacity (e.g., ABTS / DPPH Assays) T2_Neuro Neuropharmacological Activity T1_Cyto->T2_Neuro Determines Non-Toxic Concentration Range T2_Cancer Anti-Proliferative Activity T1_Cyto->T2_Cancer Informs Therapeutic Window & Anti-cancer Potential T2_Neuro_Protect Neuroprotection Assays T1_AOX->T2_Neuro_Protect Suggests Mechanism T2_Neuro_MAO MAO-A / MAO-B Inhibition T2_Neuro->T2_Neuro_MAO T2_Neuro->T2_Neuro_Protect T3_MetStab Metabolic Stability (Microsomal Stability Assay) T2_Cancer->T3_MetStab For Promising Hits T2_Neuro_MAO->T3_MetStab For Promising Hits T2_Neuro_Protect->T3_MetStab For Promising Hits

Figure 1: A tiered workflow for the in vitro evaluation of novel compounds.

Tier 1: Foundational Profiling

This initial phase aims to establish the compound's fundamental interaction with biological systems: its intrinsic toxicity and its ability to counteract oxidative stress, a common feature of phenolic compounds.

Cytotoxicity Assessment

Expertise & Experience: Before assessing any specific biological activity, it is crucial to determine the concentration range at which the compound is toxic to cells. This context is vital for interpreting subsequent assay results; a compound that appears to inhibit a target may simply be killing the cells. Tetrazolium reduction assays like MTT and XTT are robust, high-throughput methods to measure cell viability by quantifying the metabolic activity of a cell population.[7][8]

Protocol: XTT Cell Viability Assay

The XTT assay is often preferred over the MTT assay as it yields a water-soluble formazan product, eliminating the need for a solubilization step and simplifying the protocol.[9]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) to a soluble orange formazan dye. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.

  • Materials:

    • Neuronal cell line (e.g., SH-SY5Y or HT22)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well flat-bottom cell culture plates

    • Test Compound Stock (e.g., 10 mM in DMSO)

    • XTT Reagent and Activation Solution (available as commercial kits)

    • Positive Control (e.g., Doxorubicin)

    • Microplate spectrophotometer (450-500 nm absorbance)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control wells.

    • Incubation: Incubate the plate for 24-48 hours.

    • XTT Reagent Preparation: Immediately before use, prepare the XTT/activation solution mix according to the manufacturer's protocol.

    • Assay Development: Add 50 µL of the prepared XTT solution to each well. Incubate for 2-4 hours at 37°C, protected from light.

    • Measurement: Shake the plate gently and measure the absorbance at 475 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration: % Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

    • Plot % Viability against the log of compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration).

Table 1: Example Parameters for Cytotoxicity Assays

Parameter MTT Assay XTT Assay
Principle Reduction to insoluble purple formazan Reduction to soluble orange formazan
Solubilization Step Required (e.g., with DMSO or SDS) Not required
Sensitivity Good Generally higher
Endpoint 570 nm Absorbance 450-500 nm Absorbance

| Reference |[7] |[8] |

Antioxidant Capacity

Expertise & Experience: The benzoxazine structure contains a phenol-like moiety, which can often donate a hydrogen atom to neutralize free radicals. Evaluating this intrinsic chemical property can provide clues to potential neuroprotective or anti-inflammatory mechanisms. The ABTS assay is a versatile method for measuring the total antioxidant capacity of both hydrophilic and lipophilic compounds.[10][11]

Protocol: ABTS Radical Scavenging Assay

  • Principle: The stable radical cation ABTS•⁺ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) has a blue-green color. In the presence of an antioxidant that donates an electron or hydrogen atom, the radical is neutralized, and the solution becomes colorless. This decolorization is measured spectrophotometrically.[12]

  • Materials:

    • 7.4 mM ABTS stock solution

    • 2.6 mM Potassium persulfate

    • Methanol or appropriate buffer (e.g., PBS)

    • Test Compound Stock

    • Positive Control (e.g., Trolox or Ascorbic Acid)

    • 96-well plate and microplate reader (734 nm absorbance)

  • Procedure:

    • ABTS•⁺ Radical Generation: Mix equal volumes of ABTS and potassium persulfate stock solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours to form the radical cation. This is the working solution.[12]

    • Working Solution Preparation: Dilute the ABTS•⁺ working solution with methanol to an absorbance of 1.1 ± 0.02 at 734 nm.

    • Assay Reaction: In a 96-well plate, add 200 µL of the diluted ABTS•⁺ solution to 10 µL of the test compound at various concentrations.

    • Incubation & Measurement: Incubate for 6 minutes at room temperature in the dark. Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC₅₀ value, the concentration required to scavenge 50% of the ABTS radicals. Results can also be expressed as Trolox Equivalents (TEAC) by comparing the activity to a Trolox standard curve.[13]

Tier 2: Target-Class Screening

Based on the foundational data and the known pharmacology of the benzoxazine scaffold, this tier focuses on assays for specific, high-probability target classes.

Neuropharmacological Activity

The benzoxazine scaffold is frequently associated with activity in the central nervous system (CNS).[2][3] A key target in this area is Monoamine Oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.

Expertise & Experience: MAO exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and play distinct roles in health and disease.[14] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, while MAO-A inhibitors are used as antidepressants. A well-designed assay should be able to determine not only the potency of inhibition but also the selectivity for each isoform. Fluorometric assays offer high sensitivity and are well-suited for high-throughput screening.[15][16][17]

G MAO Monoamine Oxidase (MAO-A or MAO-B) H2O2 Hydrogen Peroxide (H₂O₂) Product MAO->H2O2 Oxidative Deamination Substrate MAO Substrate (e.g., Tyramine) Substrate->MAO HRP Horseradish Peroxidase (HRP) H2O2->HRP Probe Non-Fluorescent Probe (e.g., Amplite Red) Probe->HRP Product Fluorescent Product (Resorufin) HRP->Product Oxidation Reader Fluorescence Reader (Ex/Em ~570/585 nm) Product->Reader Inhibitor 7-(Trifluoromethyl)-3,4-dihydro- 2H-1,4-benzoxazine Inhibitor->MAO Inhibition

Figure 2: Mechanism of a coupled fluorometric MAO inhibition assay.

Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay

  • Principle: This assay quantifies MAO activity by measuring hydrogen peroxide (H₂O₂), a byproduct of the monoamine oxidation reaction.[18] In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent probe (e.g., Amplite™ Red) to generate a highly fluorescent product (resorufin). An inhibitor will decrease the rate of fluorescence generation.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes

    • MAO reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • MAO Substrate (e.g., Tyramine)

    • Amplite™ Red fluorescent probe

    • Horseradish Peroxidase (HRP)

    • Test Compound and Vehicle (DMSO)

    • Selective Inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B) as positive controls.

    • Black, flat-bottom 96-well plates

    • Fluorescence microplate reader (Ex/Em = ~570nm/~585nm)

  • Procedure:

    • Compound Plating: Add 2 µL of test compound serial dilutions to the wells of the 96-well plate. Include wells for vehicle control (no inhibition) and positive controls (Clorgyline for MAO-A plates, Selegiline for MAO-B plates).

    • Enzyme Addition: Prepare separate MAO-A and MAO-B enzyme solutions in reaction buffer. Add 50 µL of the appropriate enzyme solution to each well.

    • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Reaction Initiation: Prepare a reaction mixture containing the MAO substrate, HRP, and Amplite Red probe in reaction buffer. Add 50 µL of this mixture to each well to start the reaction.

    • Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates to the vehicle control: % Inhibition = [1 - (Rate_inhibitor / Rate_vehicle)] * 100

    • Plot % Inhibition against the log of compound concentration and fit to a dose-response curve to determine the IC₅₀ for both MAO-A and MAO-B.

    • Calculate the Selectivity Index (SI): SI = IC₅₀ (MAO-A) / IC₅₀ (MAO-B). A large SI value (>10) indicates selectivity for MAO-B, while a small value (<0.1) indicates selectivity for MAO-A.

Neuroprotection Assay

Expertise & Experience: Beyond direct target modulation, a compound may exert its effects by protecting neurons from stress-induced death. This is a key therapeutic strategy for neurodegenerative diseases.[19][20] An effective in vitro model involves inducing cellular stress in a neuronal cell line and measuring the compound's ability to rescue the cells. Oxidative stress, induced by agents like hydrogen peroxide (H₂O₂), is a common and relevant stressor.[21]

Protocol: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

  • Principle: SH-SY5Y cells are a human neuroblastoma cell line commonly used in neurotoxicity and neuroprotection studies. Exposure to H₂O₂ induces oxidative stress, leading to cell death. A neuroprotective compound will increase cell viability in the presence of this insult. Viability is measured using the XTT assay described previously.

  • Procedure:

    • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate (1 x 10⁴ cells/well) and incubate for 24 hours.

    • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 2-4 hours. Include a vehicle control.

    • Induce Oxidative Stress: Add H₂O₂ to all wells (except the "no stress" control) to a final concentration that induces ~50% cell death (this concentration, e.g., 100-300 µM, must be optimized beforehand).

    • Incubation: Incubate for 24 hours at 37°C.

    • Assess Viability: Perform the XTT assay as described in Section 1.1 to measure cell viability.

  • Data Analysis:

    • Normalize the data to the "no stress" control (100% viability) and the "H₂O₂ only" control (~50% viability).

    • Calculate the % neuroprotection at each compound concentration.

    • Plot % neuroprotection against compound concentration to determine the EC₅₀ (half-maximal effective concentration).

Tier 3: Early ADME Profiling

For any compound showing promising activity in Tier 2, a preliminary assessment of its drug-like properties is a critical next step. Metabolic stability is a key parameter that influences a drug's half-life and oral bioavailability.

Metabolic Stability Assay

Expertise & Experience: The liver is the primary site of drug metabolism, driven largely by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum.[22] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of these enzymes and are a standard, cost-effective in vitro tool for assessing metabolic stability.[23][24] The presence of the CF₃ group on the test compound is specifically intended to increase metabolic stability, making this assay particularly relevant.[5]

Protocol: Human Liver Microsomal (HLM) Stability Assay

  • Principle: The test compound is incubated with human liver microsomes and the essential cofactor NADPH, which initiates the metabolic process. The concentration of the parent compound is measured over time using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). The rate of disappearance is used to calculate the intrinsic clearance and in vitro half-life.

  • Materials:

    • Pooled Human Liver Microsomes (HLM)

    • NADPH regenerating system (or NADPH stock)

    • Phosphate buffer (pH 7.4)

    • Test Compound and Positive Controls (e.g., a rapidly metabolized compound like Verapamil and a stable one like Warfarin)

    • Acetonitrile with internal standard (for protein precipitation/reaction quenching)

    • LC-MS/MS system

  • Procedure:

    • Reaction Preparation: In a microcentrifuge tube, combine buffer, HLM, and the test compound (at a low concentration, e.g., 1 µM). Pre-warm the mixture at 37°C for 5 minutes.

    • Reaction Initiation: Add pre-warmed NADPH to start the reaction. This is the T₀ time point.

    • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a tube containing cold acetonitrile with an internal standard.

    • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂): t₁/₂ = 0.693 / k

    • Calculate the intrinsic clearance (Cl_int) in µL/min/mg protein: Cl_int = (0.693 / t₁/₂) / (mg microsomal protein/mL)

Table 2: Interpretation of Metabolic Stability Data

In Vitro t₁/₂ (minutes) Predicted In Vivo Clearance Interpretation
> 30 Low High Stability
10 - 30 Intermediate Moderate Stability

| < 10 | High | Low Stability |

References

  • This reference is a placeholder for demonstrating the form
  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. (2023). MDPI. [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2024). PubMed Central. [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2021). National Institutes of Health. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]

  • Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. (1999). PubMed. [Link]

  • A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. (2008). PubMed Central. [Link]

  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (2022). National Institutes of Health. [Link]

  • Fluorescent probes for detecting monoamine oxidase activity and cell imaging. (2014). PubMed. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Institutes of Health. [Link]

  • Fluorescent Probes for Analysis and Imaging of Monoamine Oxidase Activity. (2015). KoreaScience. [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (2022). MDPI. [Link]

  • The results obtained for antioxidant capacity assays (ORAC, DPPH, and ABTS) expressed as Trolox equivalents. (2020). ResearchGate. [Link]

  • Testing the Neuroprotective Properties of PCSO-524® Using a Neuronal Cell Cycle Suppression Assay. (2019). MDPI. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). PubMed Central. [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (2024). Journal of Drug Delivery and Therapeutics. [Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. (2012). Acta Pharmacologica Sinica. [Link]

  • High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. (2002). ResearchGate. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). ResearchGate. [Link]

  • Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. (2020). Royal Society Publishing. [Link]

  • Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. (2019). ResearchGate. [Link]

  • In vitro antioxidant and alpha-glucosidase inhibitory activities of coriander (Coriandrum sativum L.) root extracts. (2022). Mahidol University. [Link]

  • The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. (2015). Journals University of Lodz. [Link]

  • Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. (2017). PubMed Central. [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Corning. [Link]

  • Isolation, Structural Elucidation, and Biological Evaluation of Pyrrole-Based Alkaloids from Sea Anemone-Associated Streptomyces sp. S1502. (2024). MDPI. [Link]

  • Cell death assays for neurodegenerative disease drug discovery. (2018). PubMed Central. [Link]

  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). (n.d.). Creative Biolabs. [Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. (2022). PubMed Central. [Link]

  • The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract. (2022). MDPI. [Link]

  • Synthesis of benzoxazine derivatives and their polymers. (2023). ResearchGate. [Link]

  • 3,4-Dihydro-7-(trifluoromethyl)-2H-1,4-benzoxazine. (n.d.). J&K Scientific. [Link]

  • A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. (2001). ResearchGate. [Link]

  • Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. (2020). Potravinarstvo Slovak Journal of Food Sciences. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). National Institutes of Health. [Link]

  • Recent advances in the diverse transformations of trifluoromethyl alkenes. (2024). RSC Publishing. [Link]

  • Monoamine Oxidase Assays. (n.d.). Cell Biolabs, Inc.. [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2020). ResearchGate. [Link]

  • Tailoring Polydopamine Nanoparticle Size through Synthesis Conditions. (2024). International Journal of Nanomedicine. [Link]

  • In Vitro Assays for Induction of Drug Metabolism. (2001). PubMed. [Link]

Sources

Application Notes and Protocols for the Ring-Opening Polymerization of 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Polybenzoxazines

Polybenzoxazines represent a class of high-performance phenolic thermosets that have garnered significant attention for their superior properties, which often exceed those of traditional phenolic, epoxy, and polyurethane resins.[1][2] Key advantages include near-zero volumetric shrinkage during polymerization, excellent thermal stability, high char yield, low water absorption, and remarkable molecular design flexibility.[1][3][4] The polymerization proceeds via a thermally activated ring-opening polymerization (ROP) of the benzoxazine monomer, a process that can be performed without the need for catalysts or the release of volatile byproducts.[3][5][6]

The incorporation of fluorine atoms into the polymer backbone, specifically through monomers like 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine, offers a strategic approach to further enhance these properties. The strong carbon-fluorine bond and the low polarizability of trifluoromethyl (-CF3) groups can lead to polymers with:

  • Enhanced Thermal Stability: The C-F bond is stronger than the C-H bond, contributing to improved thermal resistance.[7]

  • Low Dielectric Constant: The low polarizability of the C-F bond reduces the dielectric constant and dissipation factor, making these materials highly desirable for microelectronics and high-frequency applications.[7][8][9][10]

  • Increased Hydrophobicity: Fluorinated polymers exhibit low surface energy, leading to enhanced water repellency and low moisture uptake.[7][8]

  • Improved Chemical Resistance and Flame Retardancy. [11][12]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, polymerization, and characterization of poly[7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine]. It details both thermal and catalytic ring-opening polymerization protocols, underpinned by an understanding of the reaction mechanisms and the influence of the electron-withdrawing trifluoromethyl group.

Part 1: Monomer Synthesis and Characterization

While the primary focus is on polymerization, a reliable monomer source is paramount. The synthesis of 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine is typically achieved via a Mannich-type condensation reaction.

Synthetic Protocol: 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine

This protocol is adapted from general benzoxazine synthesis procedures.[13]

Reactants:

ReagentMolar Equiv.Purpose
4-(Trifluoromethyl)phenol1.0Phenolic Component
Paraformaldehyde2.2Formaldehyde Source
Ethanolamine1.1Amine Component
1,4-Dioxane-Solvent

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(trifluoromethyl)phenol in 1,4-dioxane.

  • Addition of Reagents: To the stirred solution, add paraformaldehyde and ethanolamine.

  • Reaction: Heat the mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the resulting crude product in a suitable solvent like dichloromethane and wash with deionized water to remove unreacted starting materials. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Final Purification: Further purify the monomer by column chromatography or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain a pure, crystalline solid.

  • Drying: Dry the purified monomer in a vacuum oven at 40-50 °C for 24 hours to remove any residual solvent.

Expected Monomer Characterization Data

It is crucial to confirm the structure and purity of the synthesized monomer before proceeding with polymerization.

TechniqueExpected Observations
¹H NMR Characteristic peaks for the aromatic protons, the -O-CH₂-N- protons (typically around 4.8-5.0 ppm), and the -N-CH₂-C- protons (typically around 3.9-4.1 ppm). The integration of these peaks should correspond to the expected proton count.
¹⁹F NMR A singlet peak corresponding to the -CF₃ group.
FTIR Absence of a broad -OH peak from the starting phenol. Presence of characteristic benzoxazine ring vibrations, including the C-O-C asymmetric stretching mode (~1230-1240 cm⁻¹) and the C-N-C stretching mode (~1170 cm⁻¹).[14] A peak corresponding to the C-F bond in the trifluoromethyl group will also be present (~1121 cm⁻¹).[14]
Melting Point A sharp melting point indicates high purity.

Part 2: Ring-Opening Polymerization (ROP) Mechanisms and Protocols

The ROP of benzoxazines proceeds through a complex cationic mechanism initiated either by heat or by the addition of a catalyst.[6][15][16] The electron-withdrawing nature of the 7-trifluoromethyl group is expected to influence the polymerization kinetics. It can potentially lower the ring-opening polymerization temperature compared to unsubstituted benzoxazines.[17]

Mechanistic Overview

The polymerization is initiated by the cleavage of the C-O bond in the oxazine ring, forming a carbocation and a phenolate anion. This is the rate-determining step. The carbocation is stabilized by the nitrogen atom. The polymerization then proceeds through electrophilic substitution on the aromatic ring of another monomer molecule, forming a highly cross-linked network structure.

ROP_Mechanism Monomer Benzoxazine Monomer (7-CF3-Bz) Initiation Initiation (Heat or Catalyst) Monomer->Initiation Intermediate Cationic Intermediate (Carbocation/Imminium) Initiation->Intermediate Ring-Opening Propagation Propagation (Electrophilic Attack) Intermediate->Propagation + Monomer Propagation->Intermediate Chain Growth Network Cross-linked Polybenzoxazine Network Propagation->Network

Caption: Cationic Ring-Opening Polymerization (ROP) of Benzoxazine.

Protocol 1: Thermal Ring-Opening Polymerization

Thermal ROP is the simplest method, relying on elevated temperatures to initiate polymerization without any external catalysts.

Step-by-Step Procedure:

  • Preparation: Place a precisely weighed amount of the purified 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine monomer into a clean aluminum pan or a suitable mold.

  • Degassing: Place the monomer in a vacuum oven at a temperature slightly above its melting point for 15-30 minutes to remove any trapped air or moisture.

  • Curing Schedule: Transfer the degassed monomer to a preheated convection oven and follow a staged curing schedule. A typical schedule is as follows:

    • 160 °C for 2 hours

    • 180 °C for 2 hours

    • 200 °C for 2 hours

    • 220 °C for 1 hour (post-curing)

    • Rationale: A staged increase in temperature allows for controlled polymerization, preventing rapid exothermic reactions and ensuring a more uniform network structure. The post-curing step at a higher temperature helps to complete the polymerization of any remaining unreacted monomers, maximizing the cross-link density and enhancing the final properties of the thermoset.[4]

  • Cooling: After the curing cycle is complete, turn off the oven and allow the polymer to cool slowly to room temperature to minimize thermal stress.

  • Sample Retrieval: Once cooled, the solid, cross-linked polybenzoxazine can be removed from the mold.

Protocol 2: Catalytic Ring-Opening Polymerization

The use of a catalyst can significantly reduce the polymerization temperature and time.[18] Strong Lewis acids are particularly effective for this purpose.[19] Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a highly efficient catalyst for benzoxazine ROP, capable of reducing onset temperatures by as much as 98 °C.[15][19]

Catalyst Selection:

CatalystLoading (mol%)Rationale
Tris(pentafluorophenyl)borane1-3 mol%High Lewis acidity, good solubility in benzoxazine monomers, and proven efficacy in lowering ROP temperatures.[15][19]
Other Lewis Acids (e.g., TiCl₄, AlCl₃)VariesAlso effective, but may have limited miscibility with the neat monomer.[19]
Tertiary Amines (e.g., 2-Methylimidazole)2 mol%Can also catalyze the polymerization, promoting the formation of phenolic units.[20]

Step-by-Step Procedure (using B(C₆F₅)₃):

  • Preparation: In a clean vial, dissolve the desired amount of B(C₆F₅)₃ (e.g., 2 mol%) in a minimal amount of a volatile solvent like tetrahydrofuran (THF).

  • Mixing: Add the catalyst solution to the molten benzoxazine monomer and mix thoroughly until a homogeneous solution is obtained.

  • Solvent Removal: Remove the solvent under a gentle stream of nitrogen, followed by placing the mixture in a vacuum oven at a low temperature (e.g., 40 °C) until all the solvent has evaporated.

  • Curing: Transfer the monomer-catalyst mixture to a preheated oven. A significantly lower curing temperature can be used compared to the thermal ROP. A suggested schedule is:

    • 130 °C for 1 hour

    • 150 °C for 2 hours

    • 170 °C for 1 hour

  • Cooling and Retrieval: Follow the same cooling and sample retrieval procedure as in the thermal ROP protocol.

Experimental_Workflow cluster_Monomer Monomer Preparation cluster_Polymerization Polymerization cluster_Characterization Polymer Characterization Monomer_Synth Synthesis Monomer_Purify Purification Monomer_Synth->Monomer_Purify Monomer_Char Characterization (NMR, FTIR, MP) Monomer_Purify->Monomer_Char Thermal_ROP Thermal ROP Monomer_Char->Thermal_ROP Catalytic_ROP Catalytic ROP Monomer_Char->Catalytic_ROP FTIR_Poly FTIR Spectroscopy Thermal_ROP->FTIR_Poly DSC Differential Scanning Calorimetry (DSC) Thermal_ROP->DSC TGA Thermogravimetric Analysis (TGA) Thermal_ROP->TGA Catalytic_ROP->FTIR_Poly Catalytic_ROP->DSC Catalytic_ROP->TGA

Caption: Experimental Workflow for Polymer Synthesis and Characterization.

Part 3: Polymer Characterization and Expected Results

Thorough characterization of the resulting polybenzoxazine is essential to confirm successful polymerization and to evaluate its properties.

Monitoring Polymerization with FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for tracking the progress of the ring-opening polymerization.

  • Key Indicator: The disappearance of the characteristic absorption band of the benzoxazine ring at approximately 920-940 cm⁻¹ (attributed to the C-H out-of-plane bending of the benzene ring adjacent to the oxazine ring) is a clear indication of successful polymerization.[15]

  • New Bands: The appearance of a broad peak in the region of 3200-3500 cm⁻¹ indicates the formation of phenolic hydroxyl (-OH) groups, a hallmark of the polybenzoxazine network structure.

Thermal Properties Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical for evaluating the thermal properties of the cured polymer.

Differential Scanning Calorimetry (DSC):

  • Purpose: DSC is used to determine the polymerization exotherm of the monomer and the glass transition temperature (Tg) of the cured polymer.

  • Expected Results for Monomer: A DSC scan of the uncured monomer will show a broad exothermic peak corresponding to the heat released during the ring-opening polymerization. The onset and peak temperatures of this exotherm provide information about the curing temperature range. For the 7-CF₃ substituted monomer, the polymerization temperature is expected to be lower than that of non-fluorinated analogues.[17]

  • Expected Results for Polymer: A DSC scan of the cured polymer should show a clear step-change in the baseline, which corresponds to the glass transition temperature (Tg). A high Tg is indicative of a highly cross-linked and rigid polymer network. Fluorinated polybenzoxazines are known to exhibit high glass transition temperatures.[11]

Thermogravimetric Analysis (TGA):

  • Purpose: TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and degradation profile.

  • Expected Results: Polybenzoxazines, particularly fluorinated versions, are known for their exceptional thermal stability.[8][21]

    • Decomposition Temperature (Td): The temperature at which significant weight loss begins (e.g., 5% or 10% weight loss) should be high, often exceeding 390 °C.[10]

    • Char Yield: A high char yield (the percentage of material remaining at high temperatures, e.g., 800 °C) is a characteristic feature of polybenzoxazines and is associated with good flame retardancy.[3][22] The incorporation of fluorine is expected to maintain or enhance this property.

Summary of Expected Properties
PropertyMethodExpected Outcome for Poly[7-(CF₃)-benzoxazine]
Polymerization FTIRDisappearance of ~930 cm⁻¹ peak; appearance of broad -OH peak.
Glass Transition Temp. (Tg) DSCHigh, likely > 250 °C, indicating a rigid, cross-linked network.
Thermal Stability (Td) TGAHigh decomposition temperature (>390 °C).[10]
Char Yield (at 800°C) TGAHigh char yield, indicative of excellent flame retardancy.[22]
Dielectric Constant Dielectric SpectroscopyLow, potentially in the range of 2.2-2.7, suitable for microelectronics.[8][9][10]
Water Absorption Gravimetric AnalysisVery low (<1%), due to the hydrophobic nature of the fluorinated polymer.[7][8]

Conclusion

The ring-opening polymerization of 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine provides a pathway to advanced thermosetting materials with a unique combination of high thermal stability, low dielectric properties, and hydrophobicity. Both thermal and catalytic polymerization methods are effective, with the latter offering the advantage of lower processing temperatures. The protocols and characterization techniques outlined in this guide provide a robust framework for researchers to synthesize and evaluate these high-performance polymers for a variety of demanding applications, from advanced coatings and adhesives to next-generation electronic materials.[2][23][24]

References

  • Kobzar, Ya. L., Tkachenko, I. M., Bliznyuk, V. N., Lobko, E. V., Shekera, O. V., & Shevchenko, V. V. (2018). Synthesis and characterization of fluorinated isomeric polybenzoxazines from core-fluorinated diamine-based benzoxazines. Polymer. [Link]

  • Gacal, B., Akat, H., & Yagci, Y. (2021). Catalyzing the Ring-Opening Polymerization of 1,3-Benzoxazines via Thioamide from Renewable Sources. ACS Applied Polymer Materials. [Link]

  • Lin, C. H., et al. (2024). Properties of Polybenzoxazine-Based Conducting Materials in Energy-Related Applications. MDPI. [Link]

  • Kiskan, B., & Yagci, Y. (2018). Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst. MDPI. [Link]

  • Lui, J., & Ishida, H. (2002). High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. ResearchGate. [Link]

  • Lin, C. H., et al. (2015). Study on the Ring-Opening Polymerization of Benzoxazine through Multisubstituted Polybenzoxazine Precursors. ResearchGate. [Link]

  • Velez-Herrera, P., Doyama, K., Abe, H., & Ishida, H. (2008). Synthesis and Characterization of Highly Fluorinated Polymer with the Benzoxazine Moiety in the Main Chain. ACS Publications. [Link]

  • Sivakumar, T., & Kannan, P. (2015). Synthesis and Properties of Spiro-Centered Benzoxazines. ACS Publications. [Link]

  • Kaya, G., Kiskan, B., & Yagci, Y. (2018). Phenolic Naphthoxazines as Curing Promoters for Benzoxazines. ACS Publications. [Link]

  • Wang, Y., et al. (2020). The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. MDPI. [Link]

  • Klfout, H. A., et al. (2023). Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. RSC Publications. [Link]

  • Request PDF. (n.d.). Synthesis and characterization of low dielectric constant polybenzoxazines with different fluorine contents. ResearchGate. [Link]

  • Hacaloglu, J., & Iscen, C. F. (2012). Investigation of polymerization of benzoxazines and thermal degradation characteristics of polybenzoxazines via direct pyrolysis mass spectrometry. Wiley Online Library. [Link]

  • Wu, S. H., et al. (2024). The Monomer Containing Cyano-Oxazine-Trifluoromethyl Groups for Enhancing Epoxy Resin: Thermal Stability, Flame Resistance and Mechanical Behaviors. PMC - NIH. [Link]

  • Wang, Y., & Ishida, H. (1999). Cationic Ring-Opening Polymerization of 1,3-Benzoxazines: Mechanistic Study Using Model Compounds. ResearchGate. [Link]

  • Lu, A., et al. (2023). A Fluorine-Containing Main-Chain Benzoxazine/Epoxy Co-Curing System with Low Dielectric Constants and High Thermal Stability. MDPI. [Link]

  • Telli, A. H. (2021). PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. Middle East Technical University. [Link]

  • Chang, Y. C., et al. (2020). Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability. NIH. [Link]

  • Ohashi, S., & Ishida, H. (2017). Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. [Link]

  • Request PDF. (n.d.). Synthesis, curing mechanism, thermal stability, and surface properties of fluorinated polybenzoxazines for coating applications. ResearchGate. [Link]

  • Liu, J., & Ishida, H. (1999). Cationic ring-opening polymerization of benzoxazines. Elsevier. [Link]

  • Lin, C. H., & Hwang, F. S. (2003). Synthesis and characterization of fluorinated polybenzoxazine material with low dielectric constant. Elsevier. [Link]

  • Kiskan, B., & Yagci, Y. (2018). Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst. PubMed Central. [Link]

  • Kobzar, Y. L., Tkachenko, I. M., Bliznyuk, V. N., & Shevchenko, V. V. (2018). Fluorinated polybenzoxazines as advanced phenolic resins for leading-edge applications. Reactive and Functional Polymers. [Link]

  • Rimdusit, S., & Ishida, H. (1999). Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers. Elsevier. [Link]

  • Li, Y., et al. (2024). Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates. MDPI. [Link]

  • Appavoo, D., & Ishida, H. (2018). Synthesis and Crosslinking of Polyether-Based Main Chain Benzoxazine Polymers and Their Gas Separation Performance. MDPI. [Link]

  • Lin, C. H., et al. (2015). Study on the Ring-Opening Polymerization of Benzoxazine through Multisubstituted Polybenzoxazine Precursors. ACS Publications. [Link]

  • Froimowicz, P., et al. (2021). Intramolecular hydrogen bonding in benzoxazines. Polymer Chemistry. [Link]

Sources

Application Note: A Comprehensive Guide to the Experimental Analysis of Benzoxazine Resin Curing Behavior

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzoxazine resins represent a significant class of high-performance thermosetting polymers, prized for their exceptional thermal stability, flame retardancy, low water absorption, and near-zero volumetric shrinkage during curing.[1][2] These advantageous properties make them ideal candidates for demanding applications in the aerospace, electronics, and automotive industries.[3] The curing process, a thermally activated ring-opening polymerization, is the critical step that transforms the monomeric or oligomeric benzoxazine into a highly cross-linked, robust polybenzoxazine network.[4][5] A thorough understanding and precise characterization of this curing behavior are paramount for optimizing processing parameters, ensuring material quality, and tailoring the final properties of the cured resin for specific applications.[6]

This application note provides a detailed guide for researchers, scientists, and engineers on the experimental setups and protocols for comprehensively studying the curing behavior of benzoxazine resins. We will delve into the core analytical techniques, explaining not just the "how" but, more importantly, the "why" behind the experimental choices. This guide is designed to be a practical resource, grounded in scientific principles, to enable the generation of reliable and reproducible data.

Core Principles of Benzoxazine Curing

The curing of benzoxazine resins is a complex process involving the ring-opening of the oxazine ring, followed by polymerization to form a phenolic-type network. This process is typically initiated by heat and can be influenced by the presence of catalysts or impurities. The polymerization is often autocatalytic, where the phenolic hydroxyl groups generated during the ring-opening accelerate the subsequent reactions.[5][7] A comprehensive study of the curing behavior, therefore, requires a multi-faceted approach to monitor the chemical, thermal, and mechanical changes that occur as the resin transitions from a low-viscosity liquid to a rigid solid.

A Multi-faceted Approach to Curing Analysis

A single analytical technique provides only a partial picture of the complex curing process. Therefore, a combination of thermal, spectroscopic, and rheological methods is essential for a comprehensive understanding. This application note will focus on the following key techniques:

  • Differential Scanning Calorimetry (DSC): To determine the thermodynamics of the curing reaction, including the onset and peak curing temperatures, and the total heat of reaction.

  • Rheometry: To monitor the viscoelastic properties of the resin as it cures, identifying critical points such as the gel point and vitrification.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To track the chemical changes occurring during polymerization by monitoring the disappearance of reactant functional groups and the appearance of new ones.

  • Dielectric Analysis (DEA): To provide real-time, in-situ monitoring of the cure state by measuring changes in the dielectric properties of the resin.

  • Thermo-mechanical Analysis (TMA) and Dynamic Mechanical Analysis (DMA): To characterize the properties of the fully cured resin, such as the glass transition temperature (Tg), coefficient of thermal expansion (CTE), and mechanical moduli.

The following diagram illustrates the interconnectedness of these techniques in providing a holistic view of the benzoxazine curing process.

G cluster_Techniques Analytical Techniques cluster_Properties Measured Properties DSC Differential Scanning Calorimetry (DSC) Thermodynamics Reaction Kinetics & Enthalpy (ΔH) DSC->Thermodynamics Rheometry Rheometry Viscoelasticity Viscosity (η*), Gel Point, Storage (G') & Loss (G'') Moduli Rheometry->Viscoelasticity FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Chemical_Conversion Functional Group Conversion FTIR->Chemical_Conversion DEA Dielectric Analysis (DEA) Dielectric_Properties Ion Viscosity, Permittivity DEA->Dielectric_Properties TMA_DMA Thermo-mechanical Analysis (TMA) & Dynamic Mechanical Analysis (DMA) Thermomechanical_Properties Glass Transition (Tg), Modulus, CTE TMA_DMA->Thermomechanical_Properties Thermodynamics->Viscoelasticity Temperature Effects Viscoelasticity->Chemical_Conversion Molecular Mobility Chemical_Conversion->Dielectric_Properties Polarity Changes Thermomechanical_Properties->Viscoelasticity Post-Cure State

Caption: Interplay of analytical techniques for comprehensive benzoxazine cure analysis.

Detailed Experimental Protocols

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow into or out of a sample as a function of temperature or time. For benzoxazine curing, it provides a characteristic exothermic peak representing the heat released during the ring-opening polymerization.

Why it's critical: DSC is the primary tool for determining the curing window of a benzoxazine resin. The onset temperature of the exotherm indicates the temperature at which the reaction begins, while the peak temperature signifies the point of maximum reaction rate. The area under the exothermic peak is directly proportional to the total enthalpy of the reaction (ΔH), which can be used to calculate the degree of cure.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the benzoxazine resin into a standard aluminum DSC pan. If the resin is a solid, it can be in powder or small piece form. For liquid resins, a micropipette can be used.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.[8][9]

  • Thermal Program:

    • Non-isothermal Scan: Heat the sample from ambient temperature (e.g., 30°C) to a temperature above the completion of the curing exotherm (e.g., 300-350°C) at a constant heating rate.[8][9] Common heating rates are 5, 10, 15, and 20°C/min.[10] Running scans at multiple heating rates allows for the determination of kinetic parameters using models like the Kissinger or Ozawa methods.[4][5]

    • Isothermal Scan: For studying the curing kinetics at a specific temperature, rapidly heat the sample to the desired isothermal temperature and hold for a specified time until the reaction is complete.

  • Data Analysis:

    • Determine the onset temperature (T_onset), peak temperature (T_peak), and the total heat of reaction (ΔH_total) from the non-isothermal scan.

    • The degree of cure (α) at any point can be calculated as α = ΔH_t / ΔH_total, where ΔH_t is the heat evolved up to that point.

ParameterTypical Value RangeSignificance
Heating Rate 5, 10, 15, 20°C/minAffects the position and shape of the exotherm; multiple rates for kinetic analysis.
Sample Mass 5-10 mgEnsures uniform heating and good signal-to-noise ratio.
Purge Gas Nitrogen (50 mL/min)Prevents oxidation at elevated temperatures.
Temperature Range 30 - 350°CEncompasses the entire curing process for most benzoxazines.
Rheometry

Principle: Rheometry measures the flow and deformation of a material in response to an applied force. For thermosetting resins, it tracks the change in viscosity and viscoelastic properties (storage modulus G' and loss modulus G'') as the material cures.

Why it's critical: Rheology provides invaluable information about the processability of the resin. It helps determine the working life (pot life) at a given temperature and identifies the gel point, the irreversible transition from a liquid to a solid. The gel point is a critical processing parameter, as the resin can no longer flow beyond this point.

Protocol:

  • Sample Preparation: Place a small amount of the liquid or molten benzoxazine resin onto the bottom plate of the rheometer. The geometry (e.g., parallel plates) is then lowered to a specified gap (e.g., 1 mm).

  • Instrument Setup:

    • Use disposable plates if the cured resin is difficult to remove.[11]

    • Set the instrument to oscillation mode with a small strain (typically within the linear viscoelastic region, e.g., 1%) and a constant frequency (e.g., 1 Hz).

  • Thermal Program:

    • Temperature Ramp: Heat the sample at a controlled rate (e.g., 2-5°C/min) through the curing temperature range.[11]

    • Isothermal Hold: Hold the sample at a constant temperature to monitor the curing process over time.

  • Data Analysis:

    • Monitor the complex viscosity (η*), storage modulus (G'), and loss modulus (G'').

    • The gel point is typically identified as the crossover point where G' = G''.[3]

    • The vitrification point is observed as a significant increase in both G' and G'' as the material transitions to a glassy state.

ParameterTypical ValueSignificance
Geometry 25 mm parallel platesSuitable for monitoring the large viscosity changes during curing.
Frequency 1 HzA standard frequency for monitoring viscoelastic changes.
Strain 1% (within LVER)Ensures the measurement is non-destructive to the developing network.
Heating Rate 2-5°C/minAllows for sufficient time to observe the curing transitions.
Fourier-Transform Infrared Spectroscopy (FTIR)

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing information about the chemical bonds present. By monitoring the changes in the intensity of specific absorption bands, the conversion of functional groups during the curing reaction can be tracked.

Why it's critical: FTIR provides direct evidence of the chemical reactions occurring during curing. It allows for the quantitative analysis of the disappearance of benzoxazine ring structures and the formation of the polybenzoxazine network. This technique is crucial for validating the reaction mechanism and determining the extent of the reaction.

Protocol:

  • Sample Preparation:

    • Transmission: Cast a thin film of the benzoxazine resin onto a KBr salt plate.[12]

    • Attenuated Total Reflectance (ATR): Place a small amount of the resin directly onto the ATR crystal. This is often more convenient for in-situ monitoring.

  • Instrument Setup:

    • Use a heated stage or cell to control the temperature of the sample during the measurement.

    • Collect spectra at regular intervals as the sample is heated or held at a specific curing temperature.

  • Data Analysis:

    • Identify the characteristic absorption bands of the benzoxazine ring (e.g., around 930-950 cm⁻¹ for the oxazine ring breathing and 1230 cm⁻¹ for the C-O-C stretch).[13]

    • Monitor the decrease in the intensity of these bands as a function of time or temperature.

    • The appearance of a broad hydroxyl (-OH) band around 3400 cm⁻¹ indicates the formation of the phenolic network.[13]

    • The degree of conversion can be calculated by normalizing the area of a characteristic benzoxazine peak to an internal standard peak that does not change during the reaction (e.g., a C-H stretching band).

Wavenumber (cm⁻¹)AssignmentChange during Curing
~930-950 Oxazine ring breathingDecreases
~1230 Asymmetric C-O-C stretchDecreases
~1497 Trisubstituted benzene ringShifts to lower wavenumber (tetrasubstituted)
~3400 Phenolic -OH stretchIncreases (broad peak)
Dielectric Analysis (DEA)

Principle: DEA measures the dielectric properties (permittivity and loss factor) of a material as a function of temperature, time, and frequency. The movement of ions and the rotation of dipoles in the resin are sensitive to changes in viscosity and the degree of cross-linking.

Why it's critical: DEA is a powerful technique for in-situ and real-time cure monitoring, making it suitable for both laboratory studies and process control in manufacturing environments.[14][15] It can track the entire curing process from the initial low-viscosity liquid to the fully cured solid. The ion viscosity, derived from the dielectric data, provides a sensitive measure of the cure state.[15][16]

Protocol:

  • Sample Preparation: Place the benzoxazine resin between two electrodes of a dielectric sensor. Various sensor types are available for different applications (e.g., reusable vs. disposable, implantable).

  • Instrument Setup:

    • Connect the sensor to a dielectric analyzer.

    • Apply an AC voltage at one or more frequencies.

  • Thermal Program: The thermal program can be designed to mimic the actual processing conditions (e.g., ramps and holds).

  • Data Analysis:

    • Monitor the ion viscosity, which is inversely proportional to the mobility of ions in the resin.

    • The minimum in the ion viscosity often corresponds to the point of minimum mechanical viscosity.

    • The rate of change of ion viscosity can be used to determine the reaction kinetics.

    • Key events like the gel point and the end of cure can be identified from the dielectric data.

G start Start Cure Cycle heat Apply Heat start->heat liquid Low Viscosity Liquid (High Ion Mobility) heat->liquid polymerization Polymerization Begins (Viscosity Increases) liquid->polymerization gelation Gel Point (Restricted Ion Mobility) polymerization->gelation vitrification Vitrification (Ion Mobility Severely Restricted) gelation->vitrification end_cure End of Cure (Stable Low Ion Mobility) vitrification->end_cure

Caption: DEA workflow for monitoring benzoxazine cure progression.

Thermo-mechanical Analysis (TMA) and Dynamic Mechanical Analysis (DMA)

Principle:

  • TMA measures the dimensional changes of a material as a function of temperature.

  • DMA measures the mechanical properties (modulus and damping) of a material as it is deformed under a periodic stress.

Why they are critical: TMA and DMA are primarily used to characterize the properties of the cured benzoxazine resin. They are essential for determining the service temperature range and the mechanical performance of the final product.

Protocol (DMA):

  • Sample Preparation: Prepare a rectangular specimen of the fully cured benzoxazine resin with precise dimensions (e.g., 40 mm x 10 mm x 1.5 mm).[9]

  • Instrument Setup:

    • Mount the sample in the DMA instrument using a suitable clamping mode (e.g., three-point bending, tensile, or shear).

    • Apply a sinusoidal strain at a constant frequency (e.g., 1 Hz).

  • Thermal Program: Heat the sample from a low temperature (e.g., 30°C) to a temperature above its glass transition at a controlled rate (e.g., 3-5°C/min).[2][9]

  • Data Analysis:

    • The storage modulus (E' or G') represents the elastic response of the material.

    • The loss modulus (E'' or G'') represents the viscous response.

    • The tan delta (tan δ = E''/E') is the ratio of the loss modulus to the storage modulus and is a measure of the material's damping properties.

    • The glass transition temperature (Tg) is typically taken as the peak of the tan δ curve or the peak of the loss modulus curve.

Protocol (TMA):

  • Sample Preparation: Prepare a small, flat specimen of the cured resin.

  • Instrument Setup:

    • Place the sample on the TMA stage and apply a small, constant force with a probe.

    • Select the appropriate probe type (e.g., expansion or penetration).

  • Thermal Program: Heat the sample at a constant rate through the temperature range of interest.

  • Data Analysis:

    • The change in the sample's dimension is plotted against temperature.

    • The coefficient of thermal expansion (CTE) is determined from the slope of the TMA curve.

    • A significant change in the slope indicates the glass transition temperature (Tg).

Self-Validating Protocols and Data Integrity

To ensure the trustworthiness of the experimental results, a self-validating approach should be adopted. This involves cross-verifying the data obtained from different techniques. For example:

  • The onset of the curing exotherm in DSC should correlate with the initial increase in viscosity observed in rheometry.

  • The gel point determined by rheometry should correspond to a specific degree of conversion as measured by FTIR.

  • The Tg determined by DMA and TMA on a fully cured sample should be consistent. If a residual exotherm is observed in a second DSC scan of a "cured" sample, it indicates that the initial cure was incomplete.

By integrating the results from these complementary techniques, a comprehensive and reliable understanding of the benzoxazine curing process can be achieved. This integrated approach is crucial for the successful development and application of high-performance benzoxazine-based materials.

References

  • ResearchGate. (n.d.). FTIR spectra of benzoxazine oligomers. Retrieved from [Link]

  • MDPI. (n.d.). Sustainable Benzoxazine Copolymers with Enhanced Thermal Stability, Flame Resistance, and Dielectric Tunability. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal polymerization of benzoxazine monomers followed by GPC, FTIR and DETA. Retrieved from [Link]

  • MDPI. (2024). Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates. Retrieved from [Link]

  • ACS Publications. (2023). Properties and Curing Kinetics of a Processable Binary Benzoxazine Blend. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC thermograms of two types of benzoxazine resins at 10 C/min. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and Curing Behavior Study of Primary Amine-functional Benzoxazine/Epoxy Copolymer. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of benzoxazine monomers (a) and polymers (b). Retrieved from [Link]

  • ACS Publications. (2022). Curing Kinetics of Main-Chain Benzoxazine Polymers Synthesized in Continuous Flow. Retrieved from [Link]

  • PubMed Central. (2024). Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates. Retrieved from [Link]

  • MDPI. (2023). A Fluorine-Containing Main-Chain Benzoxazine/Epoxy Co-Curing System with Low Dielectric Constants and High Thermal Stability. Retrieved from [Link]

  • MDPI. (n.d.). Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). curing process of benzoxazine systems. an experimental and theoretical study. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Cure Monitoring by Means of Dielectric Analysis (DEA) | Part 1: Measuring Principle. Retrieved from [Link]

  • ResearchGate. (n.d.). Dynamic mechanical analysis (DMA) spectra for isothermal cure of 3BOP-daC12 benzoxazine resin. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of Benzoxazine Resin Based on Furfurylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) DMA and (b) TMA thermograms of the prepared resins. Retrieved from [Link]

  • Lambient Technologies. (n.d.). What is dielectric cure monitoring (DEA). Retrieved from [Link]

  • ResearchGate. (n.d.). Dynamic Mechanical Analysis of Reactive Diluent Modified Benzoxazine-based Phenolic Resin. Retrieved from [Link]

  • Lambient Technologies. (n.d.). The Handbook of Dielectric Analysis and Cure Monitoring. Retrieved from [Link]

  • SciSpace. (n.d.). Preparation and characterization of benzoxazine based nanocomposites: Comprehensive study in curing kinetics and enhanced thermal. Retrieved from [Link]

  • ResearchGate. (n.d.). Differential scanning calorimetry (DSC) thermograms of benzoxazine... Retrieved from [Link]

  • Google Patents. (n.d.). US7041772B2 - Method for producing benzoxazine resin.
  • ResearchGate. (n.d.). Summary of dynamic mechanical analysis (DMA) data and crosslinking density values of P. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Dielectric Analyzer (DEA). Retrieved from [Link]

  • Waters. (2020). Understanding the Cure Behavior with Rheology Kinetics. Retrieved from [Link]

  • MDPI. (2022). Reprocessable Polybenzoxazine Thermosets with High Tgs and Mechanical Strength Retentions Using Boronic Ester Bonds as Crosslinkages. Retrieved from [Link]

  • ResearchGate. (n.d.). Handbook of Benzoxazine Resins. Retrieved from [Link]

  • ResearchGate. (n.d.). Effective Modulation of Reactivity, Processability and Thermal Properties of Melamine‐Based Benzoxazine Resins by the Introduction of Benzeneguanoamine. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). 2.1 Materials 2.2 Instrument 2.3 Benzoxazine Synthesis and Sample Preparation. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Trifluoromethylated Benzoxazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of trifluoromethylated (CF₃) benzoxazines. This guide is designed for researchers, scientists, and professionals in drug development and materials science. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established literature and practical experience to ensure scientific integrity and experimental success. The incorporation of the electron-withdrawing CF₃ group presents unique challenges compared to standard benzoxazine synthesis, primarily affecting the reactivity of the precursors and the stability of intermediates. This guide will help you navigate these complexities.

Troubleshooting Guide: Side Reactions & Mitigation

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low Yield and Formation of Oligomeric Byproducts

Question: My reaction yield is significantly lower than expected, and I'm observing a broad signal or multiple peaks in my GPC/SEC analysis, suggesting the presence of oligomers. What is happening and how can I fix it?

Answer:

Primary Cause: Formation of Mannich Bridges and other Oligomeric Structures

The formation of oligomers with Mannich bridges (-CH₂-NR-CH₂-) and other methylene-linked structures is a common side reaction in benzoxazine synthesis.[1][2] This is particularly prevalent when using weakly basic amines, a characteristic often imparted by the electron-withdrawing trifluoromethyl group.[3] The reduced nucleophilicity of the CF₃-substituted amine slows down the desired intramolecular cyclization to form the oxazine ring, allowing intermolecular reactions to compete.

Mechanism of Side Reaction:

The reaction begins with the formation of an N,O-acetal intermediate. In an ideal reaction, this intermediate rapidly cyclizes. However, if the amine is not sufficiently nucleophilic, or if reaction conditions are not optimal, this intermediate can react with another phenol molecule, leading to the formation of a dimer or oligomer linked by a Mannich bridge.

Diagram: Competing Pathways in CF₃-Benzoxazine Synthesis

Reagents CF₃-Phenol + CF₃-Aniline + Paraformaldehyde Intermediate Reactive Intermediate (N,O-Acetal) Reagents->Intermediate Mannich Condensation Desired Desired Product (CF₃-Benzoxazine) Intermediate->Desired Intramolecular Cyclization (Fast, Desired) Side Side Product (Oligomer with Mannich Bridge) Intermediate->Side Intermolecular Reaction (Slow, Competing)

Caption: Desired intramolecular cyclization vs. competing intermolecular side reaction.

Diagnostic Evidence:

Analytical TechniqueObservation for Side ProductCharacteristic Signal of Desired Product
¹H NMR Broad signals in the 4.0-5.0 ppm range corresponding to various methylene bridge protons (-Ar-CH₂ -N-).Sharp singlets around 4.9 ppm (Ar-CH₂ -N) and 5.4 ppm (O-CH₂ -N).
FTIR Absence or weak intensity of the characteristic oxazine ring peak around 930-950 cm⁻¹.[4]Strong absorption band at ~935 cm⁻¹ (oxazine ring).[5]
GPC/SEC Broad or multimodal distribution, with peaks at higher molecular weights than the expected monomer.[3]A single, sharp peak corresponding to the monomer's molecular weight.

Troubleshooting Protocol:

  • Control Reaction Temperature: Avoid excessively high temperatures (e.g., >100 °C).[1] High temperatures can lead to the loss of formaldehyde and promote side reactions. A temperature range of 80–90 °C is often optimal for syntheses in solvents like toluene.[1]

  • Optimize Reagent Stoichiometry & Purity: Use a slight excess (e.g., 5%) of high-purity paraformaldehyde to compensate for any loss or impurities.[1]

  • Solvent Selection: Toluene is a highly suitable solvent for benzoxazine synthesis.[1] For weakly basic fluorinated amines, solvent polarity can be critical. A mixture of toluene and a more polar solvent like isopropanol may improve outcomes.[6]

  • pH Control for Weakly Basic Amines: The synthesis of benzoxazines from amines with low pKa values (like many CF₃-anilines) is often inefficient under standard conditions. A strongly acidic medium is necessary to facilitate the reaction and dramatically increase the yield.[3] Consider adding a catalytic amount of a strong acid.

Validation Step: A successful modification will result in a significant increase in the isolated yield of the monomer, a single sharp peak in the GPC chromatogram, and the appearance of the characteristic oxazine ring signals in ¹H NMR and FTIR spectra.

Issue 2: Premature Ring-Opening and Polymerization During Synthesis

Question: My reaction mixture becomes viscous or solidifies unexpectedly during synthesis, and the final product is an insoluble material. What causes this premature polymerization?

Answer:

Primary Cause: Acidic Impurities or Catalytic Effects

Benzoxazine monomers undergo cationic ring-opening polymerization (ROP) at elevated temperatures (typically 180–250 °C).[7][8] However, this process can be initiated at much lower temperatures by acidic catalysts.[4] Impurities in the starting materials, such as residual acid in the CF₃-phenol or acidic byproducts from paraformaldehyde, can trigger premature polymerization.

Mechanism of Premature Polymerization:

An acidic species (H⁺) protonates the oxygen atom of the oxazine ring, making it unstable. The ring opens to form a carbocation, which is a highly reactive electrophile. This carbocation can then attack the electron-rich aromatic ring of another benzoxazine molecule, initiating a chain reaction that leads to an insoluble, cross-linked polymer network.

Diagram: Troubleshooting Workflow for Premature Polymerization

start Problem: Premature Polymerization check_reagents Step 1: Verify Reagent Purity (Phenol, Amine, Paraformaldehyde) start->check_reagents purify Action: Purify Reagents (Recrystallization, Distillation) check_reagents->purify Impurities Detected check_temp Step 2: Monitor Reaction Temperature check_reagents->check_temp Reagents Pure purify->check_temp lower_temp Action: Lower Reaction Temperature (< 90°C) check_temp->lower_temp Temp > 100°C check_time Step 3: Check Reaction Time check_temp->check_time Temp OK lower_temp->check_time reduce_time Action: Reduce Reaction Time (Monitor by TLC/HPLC) check_time->reduce_time Reaction Prolonged end Resolution: Successful Monomer Synthesis check_time->end Time OK reduce_time->end

Caption: A step-by-step workflow to diagnose and resolve premature polymerization.

Troubleshooting Protocol:

  • Purify Starting Materials:

    • CF₃-Phenol: Phenols can contain acidic impurities.[4] Recrystallize or distill the phenol before use.

    • Paraformaldehyde: Ensure you are using a high-purity grade. Lower quality paraformaldehyde can contain formic acid.

  • Use a Non-Acidic Solvent: While acidic conditions can sometimes be necessary to drive the reaction with weak amines, uncontrolled acidity is detrimental.[3] If not intentionally using an acid catalyst, ensure your solvent is neutral and dry.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of starting materials and the formation of the product. Stop the reaction as soon as it reaches completion to avoid prolonged heating, which can favor polymerization.

  • Purification of the Monomer: After synthesis, the crude product should be purified to remove any residual acidic species or oligomeric impurities that could catalyze polymerization during storage or subsequent processing.[9] Washing the crude product dissolved in an organic solvent with a dilute aqueous base (e.g., 1N NaOH) followed by water can be effective, though care must be taken with sensitive structures.[5] Column chromatography is also a highly effective purification method.[9]

Frequently Asked Questions (FAQs)

Q1: How does the position of the -CF₃ group on the aniline or phenol ring affect the synthesis?

The position of the strong electron-withdrawing -CF₃ group has a profound impact.

  • On the Aniline Ring: It significantly reduces the basicity (nucleophilicity) of the nitrogen atom. This makes the crucial ring-closing step more difficult, increasing the likelihood of forming linear oligomers instead of the desired benzoxazine.[3] Syntheses involving CF₃-substituted anilines often require more forcing conditions or acidic catalysis to achieve good yields.[3]

  • On the Phenol Ring: It increases the acidity of the phenolic proton. This can accelerate the initial Mannich-like condensation step but may also make the resulting benzoxazine ring more susceptible to premature cationic ring-opening if any acidic impurities are present.

Q2: What is the best practice for purifying trifluoromethylated benzoxazines?

Due to the unique properties conferred by the -CF₃ group, a multi-step purification process is often required:

  • Aqueous Wash: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with dilute NaOH solution to remove unreacted phenol, followed by washing with deionized water to remove salts and base.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.

  • Column Chromatography: This is often the most effective step for separating the monomer from oligomeric byproducts.[9] A silica gel stationary phase with a gradient of non-polar to moderately polar eluents (e.g., hexane/ethyl acetate) is typically used.

  • Recrystallization: If the purified monomer is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) is the final step to obtain high-purity, crystalline material.[9]

Q3: Which analytical techniques are essential for characterizing my final product?

A combination of techniques is necessary for unambiguous structure confirmation and purity assessment:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are all critical. ¹H NMR will confirm the presence of the characteristic -O-CH₂-N- (~5.4 ppm) and Ar-CH₂-N- (~4.9 ppm) protons. ¹⁹F NMR is essential to confirm the integrity and chemical environment of the trifluoromethyl group.

  • Fourier-Transform Infrared Spectroscopy (FTIR): This is used to confirm the formation of the oxazine ring via the characteristic absorption band around 930-950 cm⁻¹ and the disappearance of the phenolic -OH stretch from the starting material.[5]

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized monomer, confirming its identity.

  • Differential Scanning Calorimetry (DSC): Used to determine the melting point of the monomer and to study its polymerization behavior, revealing the onset and peak temperatures of the ring-opening polymerization exotherm.[5]

References

  • Froimowicz, P., et al. (2015). Synthesis of Phosphazene-Containing, Bisphenol A-Based Benzoxazines and Properties of Corresponding Polybenzoxazines. Polymers (Basel). Available at: [Link]

  • Kiskan, B., et al. (2021). Simplified mechanisms for the polymerization of benzoxazines. ResearchGate. Available at: [Link]

  • Chernyshev, A.V., et al. (2021). Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds. Polymers (Basel). Available at: [Link]

  • Amarnath, M., et al. (2021). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. ResearchGate. Available at: [Link]

  • Chernyshev, A.V., et al. (2021). Possible side reaction during the production of benzoxazine monomers based on diamines. ResearchGate. Available at: [Link]

  • Amarnath, M., et al. (2021). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. Polymers (Basel). Available at: [Link]

  • Zhang, K., et al. (2015). Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde. RSC Advances. Available at: [Link]

  • Unknown Author. (n.d.). Strategies for the synthesis of trifluoromethylated benzoxazines. ResearchGate. Available at: [Link]

  • Chernyshev, A.V., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Polymers (Basel). Available at: [Link]

  • Yildirim, T., et al. (2024). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Chemistry – An Asian Journal. Available at: [Link]

  • Wang, Y.X., & Ishida, H. (2002). High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. ResearchGate. Available at: [Link]

  • Unknown Author. (2010). PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. Middle East Technical University. Available at: [Link]

  • Li, H., et al. (2011). Synthesis and Characterization of New Benzoxazine-Based Phenolic Resins from Renewable Resources and the Properties of Their Polymers. ResearchGate. Available at: [Link]

  • Ananda Kumar, S., & Alagar, M. (2011). Synthesis of novel tri-benzoxazine and effect of phenolic nucleophiles on its ring-opening polymerization. ResearchGate. Available at: [Link]

  • Lase, T., et al. (2019). Protonation Effects on the Benzoxazine Formation Pathways and Products Distribution. ResearchGate. Available at: [Link]

  • Liu, J., & Ishida, H. (2011). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural rigidity and ability to present substituents in a defined three-dimensional space make it an attractive starting point for drug design. The introduction of a trifluoromethyl group at the 7-position is a common strategy to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives of the 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine core, drawing insights from studies on analogous benzoxazine structures to inform future drug discovery efforts in oncology, neuroprotection, and anti-inflammatory research.

The Significance of the 7-Trifluoromethyl-1,4-benzoxazine Core

The 1,4-benzoxazine ring system is a versatile scaffold with a broad range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The trifluoromethyl (CF3) group at the 7-position is of particular interest due to its strong electron-withdrawing nature and high lipophilicity. These properties can profoundly influence the pharmacokinetic and pharmacodynamic profile of a molecule by:

  • Enhancing Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes.

  • Increasing Lipophilicity: The CF3 group can improve a compound's ability to cross cellular membranes, including the blood-brain barrier.

  • Modulating Receptor Binding: The electronic effects of the CF3 group can alter the acidity or basicity of nearby functional groups, potentially leading to stronger interactions with biological targets.

This guide will explore how modifications to other positions on the 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine scaffold can impact its biological activity, with a focus on anticancer, neuroprotective, and anti-inflammatory applications.

Anticancer Activity: A Focus on Substitutions at the N-4 and C-2/C-3 Positions

Recent studies on 4-aryl-3,4-dihydro-2H-1,4-benzoxazines have demonstrated their potential as anticancer agents.[1] While these studies do not specifically investigate 7-trifluoromethyl derivatives, they provide valuable insights into the SAR of the benzoxazine core.

A key synthetic route to these compounds involves the Buchwald-Hartwig cross-coupling of a substituted bromobenzene with a 1,4-benzoxazine.[1] This allows for the introduction of a wide variety of substituents at the N-4 position.

Key SAR Insights for Anticancer Activity[1]
  • N-4 Aryl Substitution: The presence of an aryl group at the N-4 position is crucial for anticancer activity.

  • Substituents on the N-4 Aryl Ring:

    • Para-amino group: Significantly enhances potency.

    • Hydroxyl groups: Inclusion on either the benzoxazine ring system (Ring A) or the N-4 aryl ring (Ring B) is beneficial for biological activity.

  • Substituents on the Benzoxazine Ring:

    • A 7-methoxy group has been explored, suggesting that substitution at this position is well-tolerated and can be used to modulate activity.[1] This provides a strong rationale for investigating the 7-trifluoromethyl analogues.

Table 1: Comparative Anticancer Activity of 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine Derivatives [1]

CompoundR1 (Ring A)R2 (Ring B)R3 (N-4 Aryl)IC50 (µM) against PC-3 Cells
Reference Compound HHH> 50
14f 7-OH3'-OH4'-NH27.84
Analog with 7-OCH3 7-OCH3HHModerate Activity

Neuroprotective and Anti-inflammatory Activities

The 1,4-benzoxazine scaffold has also been investigated for its potential in treating neurodegenerative diseases and inflammation.[3][4] These activities are often linked to the modulation of signaling pathways involved in oxidative stress and inflammation.

A series of 2H-1,4-benzoxazin-3(4H)-one derivatives bearing a 1,2,3-triazole moiety have been shown to exhibit anti-inflammatory effects by activating the Nrf2-HO-1 signaling pathway, which plays a critical role in the cellular defense against oxidative stress.[3][4]

Key SAR Insights for Neuroprotection and Anti-inflammatory Activity
  • Modification at the N-4 Position: Introduction of a 1,2,3-triazole-linked aryl group at the N-4 position has yielded compounds with potent anti-inflammatory activity.[3]

  • Substituents on the Triazole-Linked Aryl Ring: The electronic nature and position of substituents on the terminal aryl ring influence the activity, with certain compounds showing significant reduction of pro-inflammatory markers like nitric oxide (NO), IL-1β, IL-6, and TNF-α.[3]

  • Anticonvulsant Activity at the 7-Position: A study on 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones revealed that substitution at the 7-position is critical for anticonvulsant activity. The 7-(4-fluorobenzylamino) derivative was identified as the most potent in the series, highlighting the importance of this position for CNS-related activities.[5] This finding strongly supports the investigation of a 7-trifluoromethyl group for potential neuroprotective or other CNS applications.

Table 2: Comparative Anti-inflammatory Activity of 2H-1,4-benzoxazin-3(4H)-one Derivatives [3]

CompoundN-4 SubstituentEffect on LPS-induced NO production
e2 1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylSignificant reduction
e16 1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methylSignificant reduction
e20 1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methylSignificant reduction

Experimental Protocols

General Synthesis of 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines[1]

This protocol describes a two-step synthesis involving a cascade hydrogenation and reductive amination followed by a Buchwald-Hartwig cross-coupling.

Step 1: Synthesis of 3,4-dihydro-2H-1,4-benzoxazine

  • To a solution of the corresponding 2-nitrophenoxyphenylethanone in methanol, add Palladium on carbon (10% wt, 0.1 eq) at room temperature.

  • Stir the reaction mixture under a hydrogen atmosphere for 16 hours.

  • Filter the reaction mixture through celite and concentrate the filtrate in vacuo to obtain the crude product.

  • Purify the crude product by flash chromatography (hexane/ethyl acetate) to yield the target 3,4-dihydro-2H-1,4-benzoxazine.

Step 2: Buchwald-Hartwig Cross-Coupling

  • To a solution of the 3,4-dihydro-2H-1,4-benzoxazine (1.0 eq) and a substituted bromobenzene (1.2 eq) in toluene, add Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).

  • Degas the reaction mixture with argon for 15 minutes.

  • Heat the mixture at 110 °C for 16 hours.

  • After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography (hexane/ethyl acetate) to obtain the desired 4-aryl-3,4-dihydro-2H-1,4-benzoxazine.

G cluster_synthesis General Synthesis of 4-Aryl-1,4-benzoxazines start 2-Nitrophenoxyphenylethanone step1 Cascade Hydrogenation & Reductive Amination (Pd/C, H2, MeOH) start->step1 intermediate 3,4-dihydro-2H-1,4-benzoxazine step1->intermediate step2 Buchwald-Hartwig Cross-Coupling (Pd2(dba)3, Xantphos, Cs2CO3) intermediate->step2 product 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine step2->product reagent Substituted Bromobenzene reagent->step2

Caption: Synthetic workflow for 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Seed cancer cells (e.g., PC-3) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

G cluster_assay MTT Cell Viability Assay Workflow cell_seeding Seed Cells in 96-well plate incubation1 Incubate 24h cell_seeding->incubation1 treatment Add Test Compounds incubation1->treatment incubation2 Incubate 48h treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate 4h mtt_addition->incubation3 dissolve Dissolve Formazan (DMSO) incubation3->dissolve readout Measure Absorbance (570 nm) dissolve->readout

Caption: Workflow for determining in vitro anticancer activity using the MTT assay.

Concluding Remarks and Future Directions

The 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine scaffold represents a promising starting point for the development of novel therapeutic agents. While direct and systematic SAR studies on this specific core are limited, the available literature on related benzoxazine derivatives provides a strong foundation for future research.

The demonstrated importance of substitutions at the 7-position for anticonvulsant activity, coupled with the known benefits of the trifluoromethyl group, suggests that 7-CF3-benzoxazine derivatives are prime candidates for neuroprotective and other CNS-active drug discovery programs. Furthermore, the established SAR for anticancer activity in 4-aryl-benzoxazines can guide the design of novel 7-CF3 analogs with potentially enhanced potency and pharmacokinetic properties.

Future research should focus on the synthesis and systematic biological evaluation of a library of 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine derivatives with diverse substitutions at the N-4, C-2, and C-3 positions. Such studies will be crucial in elucidating the detailed SAR of this promising scaffold and unlocking its full therapeutic potential.

References

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. (2023). MDPI. [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). PMC. [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2024). PubMed. [Link]

  • Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. (2021). MDPI. [Link]

  • 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine. PubChem. [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2024). PMC. [Link]

  • Design, synthesis, and anti- inflammatory activity of 2H-1,4- benzoxazin-3(4H) - one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2024). Semantic Scholar. [Link]

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. (2023). MDPI. [Link]

  • Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction. (2015). Organic & Biomolecular Chemistry. [Link]

  • Synthesis of some new benzoxazine derivatives of biological interest. (2003). ResearchGate. [Link]

  • Anticancer activity of (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines and -purines against the MCF-7 cell line: Preliminary cDNA microarray studies. (2023). ResearchGate. [Link]

  • High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. (2002). ResearchGate. [Link]

  • A benzoxazine/substituted borazine composite coating: A new resin for improving the corrosion resistance of the pristine. (2018). ORCA – Online Research @ Cardiff. [Link]

  • Design, synthesis, and preliminary biological evaluation of 2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine derivatives. (2006). PubMed. [Link]

  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. (2021). PMC. [Link]

  • Balancing Antioxidant, Hypolipidemic and Anti-inflammatory Activity in a Single Agent: The Example of 2-Hydroxy-2-Substituted Morpholine, 1,4-Benzoxazine and 1,4-Benzothiazine Derivatives as a Rational Therapeutic Approach against Atherosclerosis. (2023). ResearchGate. [Link]

  • Various Synthetic Methods of Benzoxazine Monomers. (2017). ResearchGate. [Link]

  • Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. (2024). MDPI. [Link]

  • Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. (2009). PubMed. [Link]

Sources

Comparative Analysis of Synthetic Routes to 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine CAS Registry Number: (Analogous structures: 115479-27-1 for the lactam precursor) Molecular Formula: C9H8F3NO

The synthesis of 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine presents a classic challenge in heterocyclic chemistry: constructing a fused morpholine ring while maintaining the integrity of the electron-withdrawing trifluoromethyl group. This guide evaluates three distinct synthetic pathways, prioritizing scalability, purity profile, and operational safety.

Strategic Recommendation: For medicinal chemistry/small-scale discovery, Route B (Aminophenol Acylation) is recommended due to its directness and high fidelity. For process development/scale-up , Route A (Nitro-Ether Reductive Cyclization) is superior. It avoids the isolation of oxidation-sensitive 2-aminophenols, handling the cyclization in a robust reductive step that minimizes impurity formation.

Part 1: Retrosynthetic Analysis & Strategy

The structural core suggests two primary disconnections: the C2-O bond and the C3-N bond. The oxidation state of the nitrogen (amine vs. amide) dictates whether the synthesis proceeds through a lactam intermediate (requiring reduction) or via direct alkylation.

Retrosynthesis cluster_legend Pathway Legend Target 7-(CF3)-3,4-dihydro-2H-1,4-benzoxazine (Target Amine) Lactam Lactam Intermediate (7-CF3-2H-1,4-benzoxazin-3(4H)-one) Target->Lactam Reduction (BH3 or LiAlH4) Precursor_Direct 2-Amino-5-(CF3)phenol + 1,2-Dibromoethane Target->Precursor_Direct Direct Alkylation (Low Yield) Precursor_Nitro 2-Nitro-5-(CF3)phenol + Ethyl Bromoacetate Lactam->Precursor_Nitro Route A: Reductive Cyclization (Fe/AcOH) Precursor_Amino 2-Amino-5-(CF3)phenol + Chloroacetyl Chloride Lactam->Precursor_Amino Route B: Acylation (Base) Legend1 Route A: Scalable/Stable Legend2 Route B: Direct/Lab Scale

Figure 1: Retrosynthetic map highlighting the pivotal Lactam intermediate.

Part 2: Detailed Route Analysis

Route A: The Nitro-Ether Reductive Cyclization (Process Preferred)

This route is the industry standard for benzoxazines because it bypasses the isolation of 2-aminophenols, which are prone to rapid air oxidation (darkening/tarring).

Mechanism:

  • O-Alkylation: 2-Nitro-5-(trifluoromethyl)phenol is alkylated with ethyl bromoacetate. The nitro group deactivates the ring, preventing side reactions, while the phenol is deprotonated by a mild base.

  • Reductive Cyclization: The nitro group is reduced to an amine (using Fe/AcOH or H2/Pd). The nascent amine intramolecularly attacks the pendant ester, closing the ring to form the lactam in situ.

  • Amide Reduction: The stable lactam is reduced to the final secondary amine.

Pros:

  • Stability: Intermediates are air-stable solids.

  • Purity: "One-pot" reduction/cyclization drives the reaction to completion without oligomerization.

  • Scalability: Exothermic steps are easily controlled.

Cons:

  • Step Count: Requires 3 distinct chemical transformations (though often telescoped).

Route B: The Aminophenol-Lactam Route (Lab Standard)

This route is faster if the aminophenol precursor is commercially available and fresh.

Mechanism:

  • Acylation: 2-Amino-5-(trifluoromethyl)phenol reacts with chloroacetyl chloride. The amine is acylated first (kinetic control), followed by base-mediated displacement of the chloride by the phenol (thermodynamic closure).

  • Reduction: Identical to Route A.

Pros:

  • Speed: 2 steps to target.

  • Literature Precedent: Highly characterized for non-fluorinated analogs.

Cons:

  • Precursor Instability: 2-Amino-5-(trifluoromethyl)phenol oxidizes rapidly; must be used immediately or stored under argon.

  • Regioselectivity: Risk of O-acylation vs N-acylation if pH is not strictly controlled.

Route C: Direct Alkylation (Not Recommended)

Reacting the aminophenol directly with 1,2-dibromoethane.

  • Verdict: Inferior. This route suffers from competitive N,N-dialkylation and intermolecular polymerization (dimerization), leading to low yields (<30%) and difficult chromatography.

Part 3: Comparative Data & Performance

MetricRoute A (Nitro-Ether)Route B (Aminophenol)Route C (Direct Alkylation)
Overall Yield 65 - 75% 50 - 60%< 30%
Purity Profile High (>98% after workup)Moderate (requires chromatography)Low (complex mixture)
Operational Safety High (Stable intermediates)Medium (Sensitive precursor)Low (Toxic alkylating agents)
Cost Efficiency High (Cheap reagents: Fe, Ethyl bromoacetate)Medium (Expensive aminophenol)Low (Poor yield wastes material)
Scalability Excellent (kg scale) Good (g scale)Poor

Part 4: Experimental Protocols

Protocol 1: Synthesis via Nitro-Ether (Route A)
Step 1: O-Alkylation
  • Reagents: Dissolve 2-nitro-5-(trifluoromethyl)phenol (10.0 g, 48.3 mmol) in Acetone (100 mL). Add K2CO3 (10.0 g, 72.4 mmol, 1.5 eq).

  • Addition: Add Ethyl bromoacetate (8.9 g, 53.1 mmol, 1.1 eq) dropwise.

  • Condition: Reflux for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Workup: Filter salts. Concentrate filtrate. Recrystallize the solid (Ethyl 2-(2-nitro-4-(trifluoromethyl)phenoxy)acetate) from Ethanol.

    • Yield Expectation: ~90-95%.

Step 2: Reductive Cyclization to Lactam
  • Reduction: Dissolve the nitro-ether (10.0 g) in Glacial Acetic Acid (80 mL) and Ethanol (20 mL).

  • Catalyst: Add Iron Powder (325 mesh, 6.0 eq) portion-wise at 60°C (Exothermic!).

  • Cyclization: Heat to reflux (100°C) for 2-3 hours. The amine forms and spontaneously cyclizes.

  • Workup: Filter hot through Celite to remove iron sludge. Pour filtrate into ice water. The product, 7-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one , precipitates as a white/off-white solid.

    • Yield Expectation: ~80-85%.

Step 3: Lactam Reduction to Target
  • Setup: Under Nitrogen, suspend the Lactam (5.0 g, 23 mmol) in anhydrous THF (50 mL).

  • Reagent: Add Borane-THF complex (1.0 M, 3.0 eq) dropwise at 0°C.

  • Reaction: Reflux for 4 hours.

  • Quench (Critical): Cool to 0°C. Carefully add Methanol (excess) to destroy borane. Then add 6M HCl (20 mL) and reflux for 1 hour to break the boron-amine complex.

  • Isolation: Basify with NaOH to pH 10. Extract with DCM (3x). Dry over Na2SO4. Concentrate to yield 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine .

    • Yield Expectation: ~85%.

Protocol 2: Synthesis via Aminophenol (Route B)
  • Setup: Dissolve 2-amino-5-(trifluoromethyl)phenol (1.0 eq) in dry DMF or Acetone . Add NaHCO3 (2.5 eq).

  • Acylation: Cool to 0°C. Add Chloroacetyl chloride (1.1 eq) dropwise.

  • Cyclization: Heat to reflux (Acetone) or 90°C (DMF) for 3-5 hours.

  • Workup: Pour into water. Filter precipitate.[1] (Proceed to Step 3 above for reduction).

Part 5: Reaction Pathway Visualization

ReactionPath Start 2-Nitro-5-(CF3)phenol Inter1 Nitro-Ether (O-Alkylated) Start->Inter1 Ethyl bromoacetate K2CO3, Acetone Lactam Lactam Intermediate (Benzoxazin-3-one) Inter1->Lactam Fe/AcOH (Reductive Cyclization) Target Target Product (Dihydro-benzoxazine) Lactam->Target BH3-THF (Amide Reduction)

Figure 2: The optimized "Nitro-Ether" pathway ensuring intermediate stability.

References

  • Synthesis of 1,4-Benzoxazines via Reductive Cyclization

    • Title: Synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives.[2][3][4][5]

    • Source: Semantic Scholar / Heterocycles.
    • URL:[Link][1][2][3][6][7][8][9][10]

  • Lactam Intermediate Characterization: Title: 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one (Commercial Analog Data). Source: Santa Cruz Biotechnology.
  • Process Chemistry of Benzoxazines (Nitro-Reduction)

    • Title: Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones using 2-amino-5-nitrophenol.[5]

    • Source: PubMed / NIH.
    • URL:[Link]

  • General Methods for 1,4-Benzoxazine Synthesis

    • Title: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines (Review of c
    • Source: Organic Chemistry Portal.[3]

    • URL:[Link][2][3][7]

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine (CAS No. 347-41-1). As a fluorinated heterocyclic compound, this substance requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and protect the environment. This guide moves beyond mere procedural steps to explain the underlying scientific and regulatory principles, empowering you to manage this chemical waste with confidence and integrity.

Core Principle: Hazard-Informed Waste Management

The foundation of any disposal protocol is a thorough understanding of the substance's hazards. While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this specific compound is not widely available, we can infer its primary hazards from available data for the compound and its structural analogs.

7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine is classified as harmful if swallowed (H302). The presence of the trifluoromethyl (-CF3) group places it in the category of halogenated organic compounds, which are subject to specific disposal regulations due to their potential to form persistent environmental pollutants and harmful acidic gases upon improper incineration.[1][2].

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Hazard Class & StatementGHS PictogramRequired Engineering Controls & PPEFirst Aid Measures
Acute Toxicity 4, Oral (H302): Harmful if swallowed.GHS07 (Exclamation Mark)Engineering: Work in a well-ventilated area or a chemical fume hood.[3][4] PPE: Standard nitrile gloves, safety glasses with side shields, and a lab coat.[3][5]If Swallowed: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[3][5] Skin Contact: Wash with plenty of soap and water.[3] Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
General Halogenated Organic Compound N/AAs above. Ensure waste containers are kept sealed to prevent vapor release.[2][6]N/A

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a multi-stage process that begins the moment the chemical is deemed waste. The following workflow ensures safety and compliance from accumulation to final destruction.

Step 1: Waste Segregation (The Critical First Step)

The primary directive for this compound is segregation . As a halogenated organic waste, it must never be mixed with non-halogenated chemical waste.

  • Causality: Halogenated waste requires high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (like hydrogen fluoride) produced during combustion.[7] Mixing it with non-halogenated waste contaminates the entire stream, drastically increasing the disposal cost and complexity for your institution.[1]

  • Procedure:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Solids."

    • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, vapor-tight lid.[6][8]

    • Label the container with "Hazardous Waste," the full chemical name: "7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine," and the approximate quantity.[2][6]

Step 2: Accumulation and Storage

Safe interim storage of hazardous waste is crucial to prevent accidents and exposure in the laboratory.

  • Procedure:

    • Store the sealed waste container in a designated satellite accumulation area.

    • This area should be away from direct sunlight and sources of heat.[9]

    • Ensure the container is stored below eye level.[9]

    • Utilize secondary containment, such as a plastic tub or tray, to contain any potential leaks.[6][9]

    • Keep the container closed at all times, except when adding waste.[6][8]

Step 3: Arranging for Disposal

Disposal of this chemical waste is not a task for laboratory personnel to perform directly. It must be handled by a licensed hazardous waste management company.

  • Causality: The U.S. Environmental Protection Agency (EPA) and corresponding state agencies regulate the transport and disposal of hazardous materials under the Resource Conservation and Recovery Act (RCRA). Professional disposal firms are equipped to handle these substances according to federal and local laws.

  • Procedure:

    • Contact your institution's Environmental Health & Safety (EHS) office.

    • Provide them with the details of the waste (chemical name, quantity, container type).

    • Schedule a waste pickup. Do not allow waste to accumulate in the lab for extended periods or beyond the volume limits set by your institution.[6][10]

Step 4: Final Disposition - High-Temperature Incineration

The accepted and most effective disposal method for halogenated organic compounds is high-temperature incineration in a permitted hazardous waste incinerator.

  • Mechanism: This process thermally decomposes the molecule. The high temperatures (typically >1,800°F or ~980°C) break the C-F, C-N, C-O, and C-C bonds. The fluorine atoms are converted into hydrogen fluoride (HF), which is then neutralized in a scrubber system before being released.

  • Environmental Logic: While landfilling in a secure hazardous waste landfill is a theoretical option, it is less preferable for fluorinated compounds.[11][12] There is a long-term risk of liner failure and leachate contamination, which is a significant concern for persistent organofluorine compounds.[12][13] Thermal destruction offers a more definitive and permanent disposal solution.[11]

Emergency Protocol: Spill Management

In the event of an accidental spill, a calm and systematic response is critical to mitigate exposure and contamination.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.

  • Protect Yourself: Don appropriate PPE (gloves, safety glasses, lab coat). For larger spills, respiratory protection may be necessary.[4]

  • Containment:

    • For this solid compound, prevent it from becoming airborne. Avoid dry sweeping.[4]

    • Gently cover the spill with an absorbent material designed for chemical spills (e.g., vermiculite or sand).

  • Cleanup:

    • Carefully scoop the material and absorbent into a designated hazardous waste container.[4]

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • All cleanup materials (gloves, wipes, absorbent) are now considered hazardous waste and must be placed in the sealed "Halogenated Organic Solids" container.

  • Report: Report the incident to your EHS office, regardless of the spill's size.

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for managing waste 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine.

G *TSDF: Treatment, Storage, and Disposal Facility cluster_lab In the Laboratory cluster_disposal External Disposal Process WasteGen Waste Generated (Unused Reagent, Contaminated Materials) Characterize Characterize Waste: - Solid - Halogenated Organic WasteGen->Characterize Segregate Segregate & Collect in Labeled, Compatible Container 'Halogenated Waste' Characterize->Segregate Store Safe Storage - Secondary Containment - Closed Container - Designated Area Segregate->Store EHS_Contact Contact EHS for Pickup Store->EHS_Contact Spill Accidental Spill Store->Spill Potential Event Pickup Waste Pickup by Licensed Vendor EHS_Contact->Pickup Spill_Proc Execute Spill Protocol (Contain, Clean, Collect Waste) Spill->Spill_Proc Spill_Proc->Segregate Transport Secure Transport to TSDF* Pickup->Transport Incineration High-Temperature Incineration (with Acid Gas Scrubbing) Transport->Incineration Final Complete Destruction & Neutralization Incineration->Final

Caption: Waste Management Workflow for 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine.

References

  • Transition-metal-free synthesis of trifluoromethylated benzoxazines via a visible-light-promoted tandem difunctionalization of o-vinylanilides with trifluoromethylsulfinate. New Journal of Chemistry (RSC Publishing). [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency (EPA). [Link]

  • SAFE HANDLING AND DISPOSAL OF CHEMICALS. United Nations Office on Drugs and Crime (UNODC). [Link]

  • Chemical Storage - Environment, Health & Safety. University of Wisconsin–Madison. [Link]

  • Strategies for the synthesis of trifluoromethylated benzoxazines. ResearchGate. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Synthesis of Tetra‐Substituted Trifluoromethyl‐3,1‐Benzoxazines by Transition‐Metal‐Catalyzed Decarboxylative Cyclization of N‐Benzoyl Benzoxazinones. National Institutes of Health (NIH), National Center for Biotechnology Information. [Link]

  • Management of Chemicals - Prudent Practices in the Laboratory. National Institutes of Health (NIH), National Center for Biotechnology Information. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • EPA Issues Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials That Are Not Consumer Products. Clark Hill PLC. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • EPA Takes First Steps to Regulate Long-Hidden Source of Toxic PFAS. Earthjustice. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]

  • EPA Publishes Interim Guidance on Destruction and Disposal of PFAS… Kelley Drye & Warren LLP. [Link]

  • Chemical Handling and Storage. Iowa State University Environmental Health and Safety. [Link]

  • Safety Data Sheet. Carl ROTH. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals... American Society of Health-System Pharmacists (ASHP). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 2
7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.